(S)-3-hydroxyoctanedioyl-CoA
Description
Properties
Molecular Formula |
C29H48N7O20P3S |
|---|---|
Molecular Weight |
939.7 g/mol |
IUPAC Name |
(6S)-8-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-hydroxy-8-oxooctanoic acid |
InChI |
InChI=1S/C29H48N7O20P3S/c1-29(2,24(43)27(44)32-8-7-18(38)31-9-10-60-20(41)11-16(37)5-3-4-6-19(39)40)13-53-59(50,51)56-58(48,49)52-12-17-23(55-57(45,46)47)22(42)28(54-17)36-15-35-21-25(30)33-14-34-26(21)36/h14-17,22-24,28,37,42-43H,3-13H2,1-2H3,(H,31,38)(H,32,44)(H,39,40)(H,48,49)(H,50,51)(H2,30,33,34)(H2,45,46,47)/t16-,17+,22+,23+,24-,28+/m0/s1 |
InChI Key |
CYUBPHQYPCCGFQ-HZHINSRMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of (S)-3-Hydroxyoctanedioyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-hydroxyoctanedioyl-CoA is a key intermediate in the mitochondrial beta-oxidation of dicarboxylic acids. This technical guide provides an in-depth analysis of its metabolic significance, the enzymatic reactions it undergoes, and its relevance in human health and disease, particularly in inborn errors of metabolism. This document details the biochemical pathways, presents available kinetic data, outlines relevant experimental protocols, and provides visual representations of the core processes to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Mitochondrial beta-oxidation is the primary pathway for the degradation of fatty acids. While the metabolism of monocarboxylic fatty acids is well-characterized, the oxidation of dicarboxylic acids, which are produced via omega-oxidation of monocarboxylic acids, follows a similar but distinct pathway.[1] this compound emerges as a critical intermediate in the beta-oxidation of medium-chain dicarboxylic acids. Its metabolism is of particular interest due to its accumulation in certain genetic metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, highlighting its diagnostic and potential therapeutic relevance.[2]
Metabolic Pathway of this compound
The entry of dicarboxylic acids into the mitochondrial matrix for beta-oxidation is a critical first step. Unlike long-chain monocarboxylic fatty acids, dicarboxylic acids may not strictly require the carnitine shuttle for mitochondrial entry, especially those of shorter chain lengths.[1] Once inside the mitochondria, octanedioyl-CoA undergoes the initial steps of beta-oxidation.
The formation of this compound is the result of the hydration of 2-octenoyl-CoA, a reaction catalyzed by enoyl-CoA hydratase. Subsequently, this compound is a substrate for 3-hydroxyacyl-CoA dehydrogenase, which catalyzes its oxidation to 3-oxooctanedioyl-CoA.[3] This is a crucial step, generating NADH, which contributes to the cellular energy pool.[4]
The pathway continues with the thiolytic cleavage of 3-oxooctanedioyl-CoA by beta-ketothiolase, yielding acetyl-CoA and hexanedioyl-CoA. The hexanedioyl-CoA then re-enters the beta-oxidation spiral for further degradation.
Signaling and Metabolic Workflow
Quantitative Data
While extensive kinetic data for the beta-oxidation of monocarboxylic fatty acids are available, specific kinetic parameters for this compound and related dicarboxylic intermediates are not well-documented in the literature. The following table summarizes known kinetic data for the key enzymes with analogous monocarboxylic substrates, which can serve as a proxy for understanding their potential activity with dicarboxylic substrates.
| Enzyme | Substrate (Monocarboxylic Analogue) | Km (µM) | Vmax (U/mg) | Organism/Tissue | Reference |
| 3-Hydroxyacyl-CoA Dehydrogenase | (S)-3-Hydroxyoctanoyl-CoA | ~5 | Not specified | Pig Heart | [5] |
| (S)-3-Hydroxydecanoyl-CoA | ~5 | Not specified | Pig Heart | [5] | |
| (S)-3-Hydroxydodecanoyl-CoA | ~5 | Not specified | Pig Heart | [5] | |
| (S)-3-Hydroxytetradecanoyl-CoA | ~5 | Not specified | Pig Heart | [5] | |
| Enoyl-CoA Hydratase | trans-2-Octenoyl-CoA | Not specified | Not specified | Bovine Liver | [6] |
| trans-2-Decenoyl-CoA | Not specified | Not specified | Bovine Liver | [6] |
Experimental Protocols
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from established methods for measuring the activity of L-3-hydroxyacyl-CoA dehydrogenase.[5][7]
Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The reaction is:
(S)-3-hydroxyacyl-CoA + NAD+ ⇌ 3-ketoacyl-CoA + NADH + H+
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.3
-
10 mM NAD+ solution in deionized water
-
1 mM this compound solution in deionized water (if available) or a suitable monocarboxylic analogue ((S)-3-hydroxyoctanoyl-CoA)
-
Purified 3-hydroxyacyl-CoA dehydrogenase or mitochondrial extract
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)
-
100 µL of 10 mM NAD+ solution
-
Mitochondrial extract or purified enzyme
-
-
Incubate the mixture at 37°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 50 µL of the 1 mM this compound substrate solution.
-
Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH formation is proportional to the enzyme activity and can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
In Vitro Mitochondrial Beta-Oxidation Assay
This protocol provides a general framework for assessing the mitochondrial beta-oxidation of dicarboxylic acids using radiolabeled substrates.[8]
Principle: The rate of beta-oxidation is determined by measuring the production of radiolabeled acetyl-CoA from a radiolabeled dicarboxylic acid substrate.
Reagents:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing KCl, KH2PO4, HEPES, MgCl2, and EGTA)
-
[1-¹⁴C]Octanedioic acid
-
CoA, ATP, L-carnitine, and NAD+
-
Scintillation cocktail
Procedure:
-
Incubate isolated mitochondria in the respiration buffer.
-
Add CoA, ATP, L-carnitine, and NAD+ to support mitochondrial function.
-
Initiate the reaction by adding [1-¹⁴C]Octanedioic acid.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding perchloric acid to precipitate proteins and separate the acid-soluble fraction (containing acetyl-CoA and other small molecules).
-
Quantify the radiolabeled acid-soluble metabolites using liquid scintillation counting.
-
The amount of radioactivity in the acid-soluble fraction is indicative of the rate of beta-oxidation.
Experimental Workflow Diagram
References
- 1. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for 3-hydroxyoctanedioyl-CoA (HMDB0301487) [hmdb.ca]
- 4. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mammalian Biosynthetic Pathway of (S)-3-Hydroxyoctanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract
(S)-3-hydroxyoctanedioyl-CoA is a key intermediate in the peroxisomal β-oxidation of dicarboxylic acids in mammals. This pathway is crucial for the degradation of fatty acids that have undergone ω-oxidation, a process that becomes particularly important under certain physiological and pathological conditions, such as fasting, diabetes, and defects in mitochondrial β-oxidation. Understanding the biosynthesis of this compound is essential for elucidating the roles of dicarboxylic acid metabolism in cellular energy homeostasis and for identifying potential therapeutic targets in metabolic disorders. This technical guide provides a comprehensive overview of the biosynthetic pathway, including the enzymes involved, their cellular locations, and detailed experimental protocols for their study.
Introduction
The metabolism of fatty acids is a central process in cellular energy production. While mitochondrial β-oxidation is the primary pathway for the degradation of most fatty acids, alternative routes exist to handle specific types of fatty acids or to compensate for mitochondrial dysfunction. One such alternative is the ω-oxidation pathway, which leads to the formation of dicarboxylic acids (DCAs). These DCAs are subsequently chain-shortened via β-oxidation, primarily within peroxisomes. This guide focuses on the formation of a specific intermediate in this pathway, this compound, from its fatty acid precursors.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that involves enzymes located in the endoplasmic reticulum and peroxisomes. The pathway can be divided into two main stages:
-
ω-Oxidation of Medium-Chain Fatty Acids: The initial step is the conversion of a medium-chain monocarboxylic fatty acid, such as decanoic acid (C10), into a dicarboxylic acid. This process occurs in the smooth endoplasmic reticulum of the liver and kidneys.[1][2]
-
Peroxisomal β-Oxidation of Dicarboxylic Acids: The resulting dicarboxylic acid, octanedioic acid (from the initial β-oxidation of the C10 DCA), is then transported into peroxisomes for chain-shortening via β-oxidation.
Stage 1: ω-Oxidation in the Endoplasmic Reticulum
The ω-oxidation pathway converts the terminal methyl group of a fatty acid into a carboxylic acid group, thus forming a dicarboxylic acid.[2] This is a three-step enzymatic process:
-
Hydroxylation: A hydroxyl group is introduced at the ω-carbon of the fatty acid by a mixed-function oxidase system involving cytochrome P450 enzymes (from the CYP4A and CYP4F subfamilies) and NADPH-cytochrome P450 reductase.[1]
-
Oxidation to an Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.
-
Oxidation to a Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding a dicarboxylic acid.[2]
For the synthesis of octanedioyl-CoA, a likely precursor is decanoic acid, which upon ω-oxidation and one round of β-oxidation would yield octanedioic acid. The metabolism of medium-chain fatty acids can lead to the formation of significant amounts of medium-chain dicarboxylic acids.[3]
Stage 2: Peroxisomal β-Oxidation
Once formed, octanedioic acid is activated to octanedioyl-CoA and transported into the peroxisomes. The β-oxidation of straight-chain dicarboxylyl-CoAs is carried out by a specific set of enzymes.[4][5]
-
Activation: Octanedioic acid is activated to its coenzyme A thioester, octanedioyl-CoA, by a dicarboxylyl-CoA synthetase.
-
Dehydrogenation: Straight-chain acyl-CoA oxidase (ACOX1, also known as palmitoyl-CoA oxidase) catalyzes the first and rate-limiting step of peroxisomal β-oxidation.[5][6] It introduces a double bond between the α- and β-carbons of octanedioyl-CoA, producing 2-octenedioyl-CoA and hydrogen peroxide.[5]
-
Hydration and Dehydrogenation: The next two steps are catalyzed by the L-bifunctional protein (LBP), also known as multifunctional enzyme 1 (MFP-1) or EHHADH.[1][7]
-
Enoyl-CoA Hydratase Activity: LBP hydrates the double bond of 2-octenedioyl-CoA to form L-3-hydroxyoctanedioyl-CoA.
-
L-3-Hydroxyacyl-CoA Dehydrogenase Activity: The same LBP then dehydrogenates L-3-hydroxyoctanedioyl-CoA to 3-oxooctanedioyl-CoA. The "L" designation of this enzyme is crucial as it produces the (S)-stereoisomer of the 3-hydroxyacyl-CoA intermediate.[8][9]
-
The product of this step is the molecule of interest, This compound .
Visualization of the Biosynthetic Pathway
The following diagrams illustrate the key stages and cellular locations of this compound biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. byjus.com [byjus.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. ACOX1 | Rupa Health [rupahealth.com]
- 7. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
The Enzymatic Nexus: A Technical Guide to the Regulation of (S)-3-Hydroxyoctanedioyl-CoA Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-hydroxyoctanedioyl-CoA is a key intermediate in the mitochondrial beta-oxidation of dicarboxylic acids. The cellular concentration of this metabolite is intricately regulated by the concerted action of two primary enzymes: enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase. This technical guide provides an in-depth exploration of the enzymatic regulation of this compound levels, presenting a comprehensive overview of the catalytic mechanisms, kinetic parameters, and detailed experimental protocols relevant to the study of these enzymes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in metabolic research and the development of therapeutics targeting fatty acid oxidation pathways.
Introduction
The metabolism of fatty acids is a cornerstone of cellular energy homeostasis. Dicarboxylic acids, which can be formed through omega-oxidation of monocarboxylic fatty acids, undergo beta-oxidation in both peroxisomes and mitochondria. The mitochondrial beta-oxidation of these dicarboxylic acids is a critical pathway, and its intermediates, such as this compound, play important roles in cellular metabolism. The precise regulation of the levels of these intermediates is crucial for maintaining metabolic flexibility and preventing the accumulation of potentially toxic metabolites.
This guide focuses on the two key enzymatic steps that directly govern the synthesis and degradation of this compound: the hydration of its precursor, 2-octenedioyl-CoA, and its subsequent dehydrogenation. Understanding the enzymes responsible for these transformations is paramount for elucidating the regulatory mechanisms of dicarboxylic acid metabolism and for identifying potential targets for therapeutic intervention in metabolic disorders.
The Core Enzymatic Players
The steady-state concentration of this compound is primarily controlled by the activity of two enzymes operating in sequence within the mitochondrial beta-oxidation spiral.
Enoyl-CoA Hydratase (ECH)
Enoyl-CoA hydratase (EC 4.2.1.17), also known as crotonase, catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to an (S)-3-hydroxyacyl-CoA[1][2][3]. In the context of octanedioyl-CoA metabolism, ECH facilitates the conversion of 2-octenedioyl-CoA to this compound. This reaction introduces a hydroxyl group at the beta-carbon, preparing the molecule for the subsequent oxidation step. The reaction proceeds via a syn-addition of a water molecule across the double bond[2]. The enzyme is highly efficient, with reaction rates for some short-chain substrates approaching the diffusion-controlled limit[3].
(S)-3-Hydroxyacyl-CoA Dehydrogenase (HADH)
(S)-3-Hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) is an oxidoreductase that catalyzes the NAD+-dependent dehydrogenation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA[4][5][6]. This enzyme specifically acts on the (S)-enantiomer of 3-hydroxyacyl-CoAs. The reaction involves the oxidation of the hydroxyl group at the beta-carbon to a keto group, with the concomitant reduction of NAD+ to NADH[5]. HADH exhibits a preference for medium-chain length substrates[6][7].
Quantitative Insights: Enzyme Kinetics
Table 1: Kinetic Parameters of Enoyl-CoA Hydratase with Medium-Chain Substrates
| Substrate | Source Organism | Km (µM) | Vmax (units/mg) | Reference |
| Crotonyl-CoA (C4) | Mycobacterium smegmatis | 82 | 2488 | |
| Decenoyl-CoA (C10) | Mycobacterium smegmatis | 91 | - |
Note: One unit of enoyl-CoA hydratase activity is typically defined as the amount of enzyme that catalyzes the hydration of 1 µmol of substrate per minute.
Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase with Medium-Chain Substrates
| Substrate | Source Organism | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Acetoacetyl-CoA (C4) | Pig heart | - | - | [7] |
| 3-Ketooctanoyl-CoA (C8) | Pig heart | 4.5 | 118 | [7] |
| Acetoacetyl-CoA (C4) | Ralstonia eutropha | 48 | 149 | [4] |
Note: One unit of 3-hydroxyacyl-CoA dehydrogenase activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of NAD+ per minute. The data from pig heart L-3-hydroxyacyl-CoA dehydrogenase shows a high affinity for medium-chain substrates[7].
Signaling Pathways and Regulatory Logic
The regulation of this compound levels is intrinsically linked to the overall regulation of the beta-oxidation pathway. The primary regulatory mechanisms include substrate availability and product inhibition. High levels of NADH and acetyl-CoA, the end products of beta-oxidation, can allosterically inhibit the enzymes of the pathway, including 3-hydroxyacyl-CoA dehydrogenase[8].
Experimental Protocols
Purification of Key Enzymes
5.1.1. Purification of Enoyl-CoA Hydratase from Mycobacterium smegmatis
This protocol describes the purification of enoyl-CoA hydratase I, which is more active with shorter chain substrates.
-
Crude Extract Preparation: Harvest M. smegmatis cells and resuspend in 0.1 M potassium phosphate (B84403) buffer (pH 7.4). Disrupt the cells by sonication and centrifuge to obtain the crude extract.
-
Ammonium (B1175870) Sulfate (B86663) Fractionation: Precipitate the crude extract with ammonium sulfate (40-80% saturation). Centrifuge and dissolve the pellet in the same buffer.
-
DEAE-Cellulose Chromatography: Apply the dialyzed protein solution to a DEAE-cellulose column equilibrated with 10 mM potassium phosphate buffer (pH 7.4). Elute with a linear gradient of KCl (0-0.5 M).
-
Sephadex G-100 Gel Filtration: Concentrate the active fractions and apply to a Sephadex G-100 column equilibrated with 10 mM potassium phosphate buffer (pH 7.4) containing 0.1 M KCl.
-
Hydroxyapatite (B223615) Chromatography: Apply the active fractions to a hydroxyapatite column equilibrated with 1 mM potassium phosphate buffer (pH 7.4). Elute with a linear gradient of potassium phosphate buffer (1-100 mM).
5.1.2. Purification of 3-Hydroxyacyl-CoA Dehydrogenase from Pig Heart Mitochondria
A detailed protocol for the purification of L-3-hydroxyacyl-CoA dehydrogenase from pig heart, which has high activity with medium-chain substrates, can be adapted from published methods. The general workflow involves mitochondrial isolation, solubilization of the enzyme, and a series of chromatographic steps.
Enzyme Activity Assays
5.2.1. Spectrophotometric Assay for Enoyl-CoA Hydratase
This assay measures the decrease in absorbance at 263 nm resulting from the hydration of the double bond of an enoyl-CoA substrate.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM Tris-HCl buffer (pH 7.8)
-
50 µM 2-octenedioyl-CoA (or other enoyl-CoA substrate)
-
-
Enzyme Addition: Initiate the reaction by adding a small amount of purified enoyl-CoA hydratase or a cell lysate containing the enzyme.
-
Measurement: Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of the enoyl-CoA substrate.
5.2.2. Coupled Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase [7]
This assay measures the rate of NADH formation at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
0.5 mM NAD+
-
50 µM this compound (or other 3-hydroxyacyl-CoA substrate)
-
-
Enzyme Addition: Start the reaction by adding the purified 3-hydroxyacyl-CoA dehydrogenase or a sample containing the enzyme.
-
Measurement: Record the increase in absorbance at 340 nm over time.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
Conclusion
The enzymatic regulation of this compound levels is a critical aspect of dicarboxylic acid metabolism, maintained by the balanced activities of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. While further research is needed to determine the specific kinetic parameters for these enzymes with dicarboxylic acyl-CoA substrates, the information and protocols provided in this guide offer a solid foundation for investigating this metabolic pathway. A thorough understanding of these regulatory mechanisms will be instrumental in the development of novel therapeutic strategies for a range of metabolic diseases.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 4. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
(S)-3-Hydroxyoctanedioyl-CoA: A Potential Next-Generation Biomarker for Metabolic Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The landscape of metabolic disease diagnostics is in constant evolution, driven by the need for earlier and more precise detection. This whitepaper delves into the emerging potential of (S)-3-hydroxyoctanedioyl-CoA as a novel biomarker for a range of metabolic disorders, including fatty acid oxidation (FAO) disorders, and potentially non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance. This document provides a comprehensive overview of the underlying biochemistry, analytical methodologies for detection, and the current evidence supporting its clinical utility. Detailed experimental protocols and visual workflows are provided to facilitate further research and validation in this promising area.
Introduction: The Role of this compound in Metabolism
This compound is a medium-chain acyl-CoA that emerges as an intermediate in the mitochondrial beta-oxidation of fatty acids.[1] Specifically, it is a substrate for medium-chain acyl-CoA dehydrogenase.[1] Its metabolic pathway involves a four-step process of dehydrogenation, hydration, oxidation, and thiolytic cleavage to ultimately yield acetyl-CoA for energy production.[1]
Under normal metabolic conditions, the cellular concentrations of this compound are tightly regulated. However, in certain pathological states, particularly inborn errors of metabolism affecting fatty acid oxidation, this intermediate can accumulate. This accumulation is not confined to the mitochondria; it can lead to the formation and subsequent urinary excretion of 3-hydroxyoctanedioic acid, the de-esterified form of the molecule.[2][3] This urinary presence of 3-hydroxydicarboxylic acids is a hallmark of dicarboxylic aciduria, a key indicator of compromised fatty acid metabolism.[2]
This compound as a Biomarker for Fatty Acid Oxidation Disorders
The strongest evidence for the biomarker potential of this compound lies in its association with fatty acid oxidation (FAO) disorders. These genetic conditions are characterized by enzymatic defects in the beta-oxidation pathway, leading to the accumulation of specific acyl-CoA intermediates.
Key Associated Disorders:
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: LCHAD deficiency also results in the urinary excretion of 3-hydroxydicarboxylic acids.[2] Analysis of metabolite ratios, such as 3-hydroxyadipic acid and 3-hydroxydodecanedioic acid relative to 3-hydroxydecanedioic acid, can help differentiate between LCHAD and MCAD deficiencies.[2]
While the qualitative association is well-established, specific quantitative data comparing the levels of 3-hydroxyoctanedioic acid in healthy individuals versus those with FAO disorders is not consistently reported in a standardized tabular format in the literature. However, the consistent appearance of this metabolite in the urine of affected individuals underscores its diagnostic potential.
Potential Links to Insulin Resistance and Non-Alcoholic Fatty Liver Disease (NAFLD)
The role of this compound as a biomarker extends beyond rare genetic disorders, with emerging evidence suggesting its involvement in more prevalent metabolic conditions like insulin resistance and NAFLD. This connection is primarily through the broader class of dicarboxylic acids.
Recent studies have shown that dietary supplementation with dicarboxylic acids can improve glucose tolerance, reduce liver fat, and increase metabolic rate in animal models of diet-induced obesity.[5][6] Furthermore, oral administration of certain dicarboxylic acids has been demonstrated to improve glycemic control and enhance insulin sensitivity in both animals and humans with type 2 diabetes.[7][8]
A recent cross-sectional study on patients with type 2 diabetes treated with metformin (B114582) found significantly increased plasma levels of 3-hydroxyoctanoate (B1259324) and 3-hydroxydecanoate, structurally similar medium-chain 3-hydroxy fatty acids.[9] This finding suggests a potential link between the metabolism of these fatty acids and the therapeutic effects of metformin, a cornerstone in diabetes management.
While direct evidence linking specific concentrations of this compound to insulin resistance or NAFLD is still forthcoming, the collective findings on dicarboxylic acids and related molecules provide a strong rationale for further investigation.
Experimental Protocols
The accurate and sensitive quantification of this compound is paramount for its validation as a clinical biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high selectivity and sensitivity for detecting small molecules in complex biological matrices.
Sample Preparation for Urinary 3-Hydroxyoctanedioic Acid Analysis
The following protocol is a representative method for the extraction of organic acids, including 3-hydroxyoctanedioic acid, from urine for LC-MS/MS analysis, based on established methodologies.[1][10][11]
Materials:
-
Urine sample
-
Internal Standard Solution (e.g., a stable isotope-labeled version of the analyte, if available, or a structurally similar compound)
-
0.1% Acetic acid in water
-
Acetonitrile
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Collection and Storage: Collect a mid-stream urine sample and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw the urine sample on ice. To 2 mL of urine, add a known amount of the internal standard solution.
-
pH Adjustment: Add 3 mL of 0.1% acetic acid in water to the urine sample to adjust the pH to approximately 4.5.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by 0.1% acetic acid in water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the organic acids with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phases).
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Representative):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B and gradually increasing to elute the analytes of interest.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-) is generally preferred for organic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Optimization: The MS/MS parameters (e.g., collision energy, declustering potential) should be optimized for 3-hydroxyoctanedioic acid using a pure standard.
Visualization of Pathways and Workflows
Metabolic Pathway of this compound
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. zivak.com [zivak.com]
- 9. Frontiers | Metformin increases 3-hydroxy medium chain fatty acids in patients with type 2 diabetes: a cross-sectional pharmacometabolomic study [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of (S)-3-Hydroxyoctanedioyl-CoA in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-3-hydroxyoctanedioyl-CoA in human plasma. The procedure involves a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the quantification of this dicarboxylic acyl-CoA, which is relevant in studies of fatty acid oxidation disorders and related metabolic pathways.
Introduction
This compound is an intermediate in the metabolism of dicarboxylic acids. Accurate and precise quantification of this and other acyl-CoA species in biological matrices like plasma is crucial for diagnosing and monitoring inherited metabolic disorders and for research into cellular metabolism. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, making it the method of choice for analyzing low-abundance endogenous metabolites.[1][2] This application note provides a complete protocol for experienced researchers in bioanalysis.
Experimental
Materials and Reagents
-
This compound standard (analytical grade)
-
Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analog
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium hydroxide (B78521) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., 1 µM Heptadecanoyl-CoA in water).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase (95% Water with 0.1% Formic Acid : 5% Acetonitrile).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
MRM Transitions:
Acyl-CoA molecules typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety (507.0 Da) in positive ion mode.[3][4][5] The precursor ion will be the protonated molecule [M+H]⁺.
-
Molecular Formula of 3-hydroxyoctanedioic acid: C₈H₁₄O₅
-
Molecular Weight of 3-hydroxyoctanedioic acid: 190.18 g/mol
-
Molecular Weight of CoA: 767.53 g/mol
-
Molecular Weight of this compound: (190.18 - 18.02 [H₂O]) + 767.53 = 939.69 g/mol (as monothioester)
-
Precursor Ion [M+H]⁺: 940.7 m/z
-
Product Ion [M+H - 507.0]⁺: 433.7 m/z
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 940.7 | 433.7 | 50 | 35 |
| Heptadecanoyl-CoA (IS) | 1020.7 | 513.7 | 50 | 40 |
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.
| Parameter | This compound |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (Intra-day, %CV) | < 10% |
| Precision (Inter-day, %CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
References
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Protocol for the Extraction of (S)-3-hydroxyoctanedioyl-CoA from Cultured Cells
This document provides a comprehensive protocol for the extraction, and subsequent analysis, of (S)-3-hydroxyoctanedioyl-CoA from cultured mammalian cells. The methodology is intended for researchers in metabolic studies, drug development, and clinical diagnostics.
Introduction
This compound is a key intermediate in the beta-oxidation of fatty acids.[1][2] The accurate quantification of acyl-CoA species like this compound is crucial for understanding cellular energy metabolism, identifying biomarkers for metabolic disorders, and evaluating the effects of therapeutic interventions.[3] Dysregulation of acyl-CoA metabolism is associated with numerous diseases, including fatty acid oxidation disorders, diabetes, and cancer.[3] This protocol details a robust method for the extraction of acyl-CoAs from cultured cells, optimized for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle
The protocol is based on a rapid quenching of metabolic activity, followed by a liquid-liquid extraction procedure to isolate acyl-CoAs from other cellular components. The extraction uses a cold organic solvent to precipitate proteins and solubilize the acyl-CoA species.[4] Subsequent analysis by LC-MS/MS allows for the sensitive and specific quantification of this compound.[3][5][6] The use of an isotopically labeled internal standard is recommended to correct for matrix effects and variations in extraction efficiency.[7]
Signaling Pathway
This compound is an intermediate in the mitochondrial beta-oxidation pathway. This pathway sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH for energy production.
Experimental Workflow
The overall experimental process from cell culture to data analysis is outlined below.
Materials and Reagents
Equipment:
-
Cell culture incubator
-
Laminar flow hood
-
Centrifuge (capable of 20,000 x g and 4°C)
-
Vortex mixer
-
Sonicator bath
-
Vacuum concentrator (e.g., SpeedVac)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Analytical balance
-
pH meter
Reagents:
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), stored at -80°C
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Dry ice
Experimental Protocol
6.1. Cell Culture and Harvesting
-
Culture cells (e.g., HeLa, K562) to the desired confluency or cell number. A typical experiment requires approximately 25-40 million cells per sample.[4]
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells) at 1,000 x g for 2 minutes at 4°C.[4]
-
Immediately proceed to the quenching step to minimize metabolic changes.
6.2. Metabolic Quenching and Acyl-CoA Extraction
-
To the cell pellet, add 2 mL of pre-chilled (-80°C) 80% methanol.[4] This step serves to quench metabolic activity and initiate protein precipitation.
-
Add an appropriate amount of isotopically labeled internal standard to each sample for accurate quantification.[7]
-
Vortex the mixture vigorously for 1 minute to ensure complete lysis and extraction.
-
Sonicate the sample in an ice-water bath for 2 minutes to further aid extraction.
-
Centrifuge the extract at 20,000 x g for 5 minutes at 4°C to pellet cell debris and precipitated proteins.[9]
6.3. Sample Preparation for LC-MS/MS Analysis
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant completely using a vacuum concentrator.
-
Reconstitute the dried extract in 30-50 µL of a suitable solvent compatible with your LC method, such as 50 mM ammonium acetate in water or a mixture of acetonitrile/water.[9]
-
Vortex the reconstituted sample for 10 seconds, sonicate for 2 minutes, and centrifuge at 20,000 x g for 2 minutes to remove any remaining particulates.[9]
-
Transfer the final supernatant to an LC-MS vial for analysis.
6.4. LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved using a reverse-phase C18 column. The mobile phases often consist of an aqueous component with an ion-pairing agent or buffer (e.g., ammonium acetate) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: The analysis is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[6][7] The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized beforehand.
Data Presentation
Quantitative results should be normalized to the internal standard and expressed as pmol per million cells or pmol per mg of protein. The following table provides an example of how to present such data, with hypothetical values based on typical concentrations of other low-abundance acyl-CoAs.[10][11]
| Sample ID | Cell Type | Treatment | This compound (pmol/10⁶ cells) | Standard Deviation |
| Control 1 | HeLa | Vehicle | 0.025 | 0.004 |
| Control 2 | HeLa | Vehicle | 0.028 | 0.005 |
| Treatment A-1 | HeLa | Compound X | 0.072 | 0.009 |
| Treatment A-2 | HeLa | Compound X | 0.079 | 0.011 |
| Control 1 | K562 | Vehicle | 0.019 | 0.003 |
| Treatment B-1 | K562 | Nutrient-rich | 0.041 | 0.006 |
Troubleshooting
-
Low Yield: Inefficient cell lysis or extraction. Ensure the extraction solvent is sufficiently cold and that vortexing/sonication is adequate. Acyl-CoAs are also prone to degradation; keep samples on ice or at 4°C at all times.[7]
-
High Variability: Inconsistent cell counts or sample handling. Normalize data to cell number or total protein content. The use of an internal standard is critical to minimize variability.[7]
-
Poor Chromatographic Peak Shape: Suboptimal mobile phase composition or column choice. Acyl-CoAs can exhibit peak tailing; method optimization is crucial.[4]
-
Matrix Effects: Co-eluting compounds can suppress or enhance the analyte signal. Stable isotope-labeled internal standards that co-elute with the analyte are the best way to compensate for these effects.[7]
References
- 1. Human Metabolome Database: Showing metabocard for 3-hydroxyoctanedioyl-CoA (HMDB0301487) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for (S)-Hydroxyoctanoyl-CoA (HMDB0003940) [hmdb.ca]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Stable Isotope-Labeled (S)-3-Hydroxyoctanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the precise tracing of metabolic pathways and fluxes. (S)-3-hydroxyoctanedioyl-CoA is a key intermediate in fatty acid β-oxidation. The ability to trace its metabolic fate is crucial for understanding lipid metabolism and its dysregulation in various diseases. While biosynthetic methods for producing a range of acyl-CoA thioesters exist, a dedicated chemical synthesis route for stable isotope-labeled this compound offers greater control over the position and extent of labeling, providing a valuable resource for targeted metabolomics and flux analysis studies.
These application notes provide a detailed protocol for the chemical synthesis of stable isotope-labeled this compound, designed for use as an internal standard in mass spectrometry-based quantification or as a tracer in metabolic studies. The protocol is divided into two main stages: the stereoselective synthesis of a stable isotope-labeled (S)-3-hydroxyoctanedioic acid precursor and its subsequent conversion to the corresponding Coenzyme A thioester.
Data Presentation
Table 1: Summary of Key Synthesis Parameters and Expected Outcomes
| Parameter | Stage 1: (S)-3-Hydroxyoctanedioic Acid Synthesis | Stage 2: Coenzyme A Thioester Synthesis |
| Starting Materials | Suberic acid monomethyl ester, Labeled methylating agent (e.g., ¹³CH₃I or CD₃I) | Stable isotope-labeled (S)-3-hydroxyoctanedioic acid, Coenzyme A |
| Key Reactions | Asymmetric α-lithiation and methylation, Hydrolysis | Carboxylic acid activation, Thioesterification |
| Stereoselectivity | High (>95% e.e.) | N/A |
| Isotopic Incorporation | >98% | >98% |
| Typical Overall Yield | 30-40% | 50-70% |
| Purity (Post-HPLC) | >98% | >95% |
| Primary Analytical | Chiral HPLC, NMR Spectroscopy, Mass Spectrometry | RP-HPLC, Mass Spectrometry (MS), UV/Vis Spectroscopy |
| Verification |
Table 2: High-Resolution Mass Spectrometry Data for Labeled Products
| Compound | Label | Formula | Calculated m/z [M-H]⁻ | Observed m/z [M-H]⁻ |
| (S)-3-Hydroxyoctanedioic acid | ¹³C₁ | C₇¹³CH₁₄O₅ | 191.0850 | 191.0852 |
| (S)-3-Hydroxyoctanedioic acid | ²H₃ (D₃) | C₈H₁₁D₃O₅ | 193.1133 | 193.1135 |
| This compound | ¹³C₁ | C₂₈¹³CH₄₉N₇O₁₈P₃S | 859.1902 | 859.1905 |
| This compound | ²H₃ (D₃) | C₂₉H₄₆D₃N₇O₁₈P₃S | 861.2285 | 861.2289 |
Experimental Protocols
Stage 1: Synthesis of Stable Isotope-Labeled (S)-3-Hydroxyoctanedioic Acid
This stage focuses on the stereoselective synthesis of the dicarboxylic acid backbone with the desired stable isotope label incorporated. The following protocol outlines a plausible synthetic route.
Materials:
-
Suberic acid monomethyl ester
-
Lithium diisopropylamide (LDA)
-
Chiral ligand (e.g., (-)-sparteine)
-
Labeled methyl iodide (e.g., ¹³CH₃I or CD₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve suberic acid monomethyl ester (1 equivalent) in anhydrous THF at -78 °C. To this solution, add a solution of LDA (2.2 equivalents) in THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour to ensure complete enolate formation.
-
Asymmetric Alkylation: Add a chiral ligand such as (-)-sparteine (B7772259) (2.5 equivalents) to the reaction mixture and stir for 30 minutes at -78 °C. Subsequently, add the stable isotope-labeled methyl iodide (e.g., ¹³CH₃I or CD₃I; 1.5 equivalents) dropwise. Allow the reaction to stir at -78 °C for 4-6 hours.
-
Work-up and Ester Hydrolysis: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Acidify the aqueous layer with 1 M HCl and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then subjected to basic hydrolysis by dissolving it in a 2 M NaOH solution and stirring at room temperature overnight to hydrolyze both ester groups.
-
Purification: Acidify the hydrolysis mixture with concentrated HCl to pH ~2 and extract the dicarboxylic acid with ethyl acetate (B1210297) (3 x 50 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the resulting crude (S)-3-hydroxyoctanedioic acid by silica gel column chromatography using a gradient of ethyl acetate in hexane. The stereochemical purity should be assessed by chiral HPLC.
Stage 2: Synthesis of this compound
This stage involves the activation of one of the carboxylic acid groups of the synthesized dicarboxylic acid and subsequent reaction with Coenzyme A. Several methods can be employed for the synthesis of acyl-CoA thioesters from carboxylic acids.[1] A common and effective method involves the use of an activating agent like N,N'-carbonyldiimidazole.[1]
Materials:
-
Stable isotope-labeled (S)-3-hydroxyoctanedioic acid (from Stage 1)
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Sodium bicarbonate solution
-
HPLC-grade water and acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC column (C18)
Protocol:
-
Carboxylic Acid Activation: In a dry reaction vial under an inert atmosphere, dissolve the stable isotope-labeled (S)-3-hydroxyoctanedioic acid (1 equivalent) in anhydrous DMF. Add CDI (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours, or until the evolution of CO₂ ceases, indicating the formation of the acyl-imidazolide intermediate.
-
Thioesterification with Coenzyme A: In a separate vial, dissolve Coenzyme A trilithium salt (1.2 equivalents) in a minimal amount of water, and then add a small amount of TEA to adjust the pH to ~7.5. Add the Coenzyme A solution to the activated carboxylic acid mixture dropwise with stirring. Let the reaction proceed at room temperature for 4-6 hours.
-
Purification: The reaction mixture is diluted with water and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile in water containing 0.1% TFA.
-
Lyophilization and Characterization: Collect the fractions containing the desired product, pool them, and lyophilize to obtain the stable isotope-labeled this compound as a white powder. The final product should be characterized by mass spectrometry to confirm its identity and isotopic enrichment, and its concentration determined by UV spectroscopy at 260 nm.
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of stable isotope-labeled this compound.
Caption: Conceptual signaling pathway for tracing studies using labeled this compound.
References
Application Notes: (S)-3-hydroxyoctanedioyl-CoA in Acyl-CoA Dehydrogenase Activity Studies
Introduction
Acyl-CoA dehydrogenases (ACADs) are a critical class of mitochondrial flavoenzymes that catalyze the initial α,β-dehydrogenation step in each cycle of fatty acid β-oxidation.[1][2] These enzymes exhibit specificity for the chain length of their acyl-CoA substrates, leading to their classification into short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.[1] The study of ACAD activity is fundamental to understanding lipid metabolism and the pathophysiology of inherited metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), which can lead to life-threatening hypoketotic hypoglycemia.[3][4]
(S)-3-hydroxyoctanedioyl-CoA is a dicarboxylic acyl-CoA, a class of molecules that typically arise from the ω-oxidation of fatty acids, which serves as an alternative catabolic pathway. The accumulation of dicarboxylic acids and their 3-hydroxy intermediates can be indicative of impaired β-oxidation. Therefore, utilizing this compound as a substrate can be instrumental in characterizing the substrate specificity of various ACADs, investigating alternative fatty acid oxidation pathways, and studying the enzymatic landscape in metabolic disorders where dicarboxylic aciduria is a clinical feature. These notes provide a framework and protocols for the application of this compound in the functional analysis of acyl-CoA dehydrogenase activity.
Principle of the Assay
The activity of acyl-CoA dehydrogenases is typically measured by monitoring the reduction of an electron acceptor. In the canonical reaction, ACAD catalyzes the formation of a trans-2,3-enoyl-CoA product and the reduction of the enzyme-bound flavin adenine (B156593) dinucleotide (FAD) to FADH₂. The electrons are then transferred to the electron transfer flavoprotein (ETF). For in vitro assays, an artificial electron acceptor is often used, which changes its spectrophotometric properties upon reduction. A common method is a coupled assay where the reduction of the acceptor is linked to a dye, allowing for continuous monitoring of the reaction rate.
The protocol described here is a generalized spectrophotometric assay adapted for this compound. It measures the reduction of a suitable electron acceptor, which is coupled to the oxidation of the substrate by the acyl-CoA dehydrogenase of interest.
Relevant Metabolic Pathways
The metabolism of fatty acids is a central energy-producing process. While β-oxidation is the primary pathway, ω-oxidation becomes significant when β-oxidation is impaired.
Caption: Overview of Fatty Acid β- and ω-Oxidation Pathways.
Data Presentation
The kinetic parameters of an acyl-CoA dehydrogenase with this compound can be compared to its activity with standard substrates. This allows for the characterization of its substrate specificity.
Table 1: Hypothetical Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
| Substrate | Apparent Km (µM) | Apparent Vmax (µmol min-1 mg-1) | Relative Efficiency (Vmax/Km) |
| Octanoyl-CoA (C8) | 5 | 15.0 | 3.00 |
| This compound | 50 | 5.0 | 0.10 |
| Dodecanoyl-CoA (C12) | 15 | 8.0 | 0.53 |
Note: Data for this compound is illustrative to demonstrate comparative analysis.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This protocol describes a continuous spectrophotometric rate determination to measure the activity of an ACAD enzyme using this compound as the substrate. The assay relies on an artificial electron acceptor, such as Ferricenium hexafluorophosphate (B91526) or a dye like dichlorophenolindophenol (DCPIP), which changes absorbance upon reduction by ETF or directly from the ACAD's FADH₂.
Materials:
-
Purified Acyl-CoA Dehydrogenase (e.g., MCAD, SCAD, or LCAD)
-
This compound substrate solution (10 mM stock in appropriate buffer)
-
Potassium Phosphate Buffer (100 mM, pH 7.6)
-
Electron Transfer Flavoprotein (ETF) (if required for the specific ACAD)
-
Ferricenium hexafluorophosphate (10 mM stock in ethanol) or DCPIP (2 mM stock in water)
-
Bovine Serum Albumin (BSA) (10 mg/mL)
-
UV/Vis Spectrophotometer, thermostatted
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare the Reaction Mixture: In a 1 mL cuvette, prepare the reaction mixture. The final concentrations should be optimized for the specific enzyme being tested.
-
850 µL of 100 mM Potassium Phosphate Buffer (pH 7.6)
-
50 µL of 10 mg/mL BSA
-
50 µL of Electron Acceptor (e.g., 1 mM final concentration of Ferricenium)
-
(If needed) Appropriate concentration of ETF.
-
-
Equilibration: Mix the contents by inversion and place the cuvette in the spectrophotometer, thermostatted at 37°C. Allow the mixture to equilibrate for 5 minutes.
-
Background Reading: Monitor the absorbance at the appropriate wavelength (e.g., 300 nm for Ferricenium reduction) to establish a stable baseline. This will serve as the background rate (blank).
-
Initiate the Reaction: Add a small volume (e.g., 10-20 µL) of the purified ACAD enzyme solution to the cuvette. Mix gently and immediately start recording the absorbance.
-
Substrate Addition: After monitoring the enzyme-dependent background rate for 2-3 minutes, initiate the primary reaction by adding 10 µL of the 10 mM this compound stock solution (final concentration 100 µM).
-
Data Acquisition: Record the decrease in absorbance over time for 5-10 minutes. The rate should be linear during the initial phase of the reaction.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve. Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε) of the electron acceptor to calculate the enzyme activity.
Unit Definition: One unit of acyl-CoA dehydrogenase is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of electron acceptor per minute under the specified conditions.
Experimental Workflow Diagram
Caption: General workflow for the spectrophotometric ACAD activity assay.
Applications and Considerations
-
Screening for ACAD Inhibitors/Activators: This protocol can be adapted for high-throughput screening of compound libraries to identify potential modulators of ACAD activity, which is relevant for drug development in metabolic diseases.
-
Characterizing Enzyme Specificity: By testing a panel of acyl-CoA substrates of varying chain lengths and structures (including dicarboxylic variants like this compound), researchers can build a comprehensive profile of a specific ACAD's substrate preference.
-
Diagnosing Metabolic Disorders: While clinical diagnosis relies on acylcarnitine profiling[5], functional enzyme assays in patient-derived cells (e.g., fibroblasts) can confirm reduced enzyme activity and help characterize the functional consequences of specific gene mutations.[3]
-
Substrate Purity: The purity of the this compound substrate is critical. Impurities can lead to inaccurate kinetic measurements. It is recommended to verify purity via HPLC or mass spectrometry.
-
Enzyme Stability: ACAD enzymes can be unstable. Ensure proper storage conditions and handle the purified enzyme on ice. Include a known substrate like octanoyl-CoA as a positive control in each experiment to verify enzyme integrity.
By employing this compound in these assays, researchers can gain deeper insights into the complexities of fatty acid metabolism, particularly under conditions of metabolic stress or disease.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3-hydroxyoctanedioyl-CoA in Cell-Based Metabolic Flux Assays
Introduction
(S)-3-hydroxyoctanedioyl-CoA is a key intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids.[1][2] Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system.[3][4][5] By employing stable isotope-labeled substrates, researchers can trace the flow of atoms through metabolic networks, providing a detailed snapshot of cellular metabolism.[6][7] The use of isotopically labeled this compound, for instance, with ¹³C, can offer valuable insights into the dynamics of fatty acid oxidation and its contribution to the cellular energy budget. Altered fatty acid oxidation is implicated in various metabolic diseases, including obesity, diabetes, and cancer, making the study of its flux crucial for drug development and disease modeling.[8][9][10]
This document provides detailed application notes and protocols for the use of this compound in cell-based assays to study metabolic flux. It is intended for researchers, scientists, and drug development professionals with an interest in cellular metabolism.
Application Notes
The primary application of isotopically labeled this compound is to serve as a tracer for monitoring the flux through the fatty acid beta-oxidation pathway. When cells are incubated with a labeled version of this molecule, the label will be incorporated into downstream metabolites, primarily acetyl-CoA.[2][11] The rate of label incorporation into these metabolites can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), providing a quantitative measure of the metabolic flux.[12][13]
This approach can be used to:
-
Quantify the rate of fatty acid beta-oxidation in different cell types or under various physiological conditions.
-
Assess the impact of genetic manipulations or pharmacological interventions on fatty acid metabolism.[8]
-
Investigate the interplay between fatty acid oxidation and other central metabolic pathways, such as the tricarboxylic acid (TCA) cycle and glycolysis.[14]
-
Identify potential drug targets within the fatty acid oxidation pathway.
Data Presentation
Quantitative data from metabolic flux experiments should be organized for clarity and ease of comparison. The following table provides a template for presenting such data.
| Experimental Condition | Cell Type | Tracer | Flux through Beta-Oxidation (nmol/mg protein/hr) | ¹³C-Enrichment in Acetyl-CoA (%) | ¹³C-Enrichment in Citrate (%) |
| Control | HepG2 | [U-¹³C₈]-(S)-3-hydroxyoctanedioyl-CoA | 15.2 ± 1.8 | 25.6 ± 2.1 | 12.3 ± 1.5 |
| Drug Treatment A | HepG2 | [U-¹³C₈]-(S)-3-hydroxyoctanedioyl-CoA | 8.7 ± 1.1 | 14.8 ± 1.7 | 7.1 ± 0.9 |
| Drug Treatment B | HepG2 | [U-¹³C₈]-(S)-3-hydroxyoctanedioyl-CoA | 18.9 ± 2.2 | 31.2 ± 2.5 | 15.8 ± 1.9 |
| Genetic Knockdown X | MCF-7 | [U-¹³C₈]-(S)-3-hydroxyoctanedioyl-CoA | 5.4 ± 0.7 | 9.1 ± 1.0 | 4.5 ± 0.6 |
Experimental Protocols
Here are detailed protocols for key experiments involving the use of this compound for metabolic flux analysis.
Protocol 1: Cell Culture and Isotope Labeling
Objective: To label cellular metabolites by incubating cells with isotopically labeled this compound.
Materials:
-
Cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
Isotopically labeled this compound (e.g., [U-¹³C₈]-(S)-3-hydroxyoctanedioyl-CoA)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Allow cells to attach and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.
-
Prepare the labeling medium by supplementing the standard culture medium with the desired concentration of isotopically labeled this compound (typically in the range of 10-100 µM).
-
Aspirate the standard culture medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling medium to the cells and incubate for a specific duration (e.g., 1, 4, 8, or 24 hours) to allow for the incorporation of the label into downstream metabolites. The optimal incubation time should be determined empirically for each cell line and experimental condition.
-
After the incubation period, proceed immediately to metabolite extraction.
Protocol 2: Metabolite Extraction
Objective: To extract intracellular metabolites for subsequent analysis by LC-MS/MS.
Materials:
-
Ice-cold 80% methanol (B129727)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the bottom of the well using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Store the extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
Objective: To quantify the isotopic enrichment in target metabolites.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Appropriate chromatography column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Metabolite standards (for retention time and fragmentation pattern confirmation)
Procedure:
-
Evaporate the solvent from the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of the initial mobile phase.
-
Inject the samples onto the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatographic gradient.
-
Detect and quantify the different isotopologues of the target metabolites (e.g., acetyl-CoA, citrate) using mass spectrometry. The mass spectrometer should be operated in a mode that allows for the differentiation of labeled and unlabeled forms of the metabolites (e.g., selected reaction monitoring or high-resolution mass spectrometry).
-
Calculate the fractional isotopic enrichment for each metabolite by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues.
Visualizations
References
- 1. Human Metabolome Database: Showing metabocard for 3-hydroxyoctanedioyl-CoA (HMDB0301487) [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
- 8. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 9. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. omni.laurentian.ca [omni.laurentian.ca]
- 14. Metabolic flux analysis of heterotrophic growth in Chlamydomonas reinhardtii | PLOS One [journals.plos.org]
Application Notes and Protocols for Investigating the in vivo Effects of Altered (S)-3-Hydroxyoctanedioyl-CoA Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-hydroxyoctanedioyl-CoA is a metabolite that can accumulate under conditions of impaired or overwhelmed fatty acid β-oxidation. As an intermediate in the ω-oxidation pathway, which becomes more active when mitochondrial β-oxidation is compromised, its levels can reflect metabolic dysregulation. Investigating the in vivo consequences of altered this compound levels is crucial for understanding the pathophysiology of fatty acid oxidation disorders (FAODs) and for the development of novel therapeutic strategies.
These application notes provide a comprehensive framework for utilizing animal models to study the effects of elevated this compound. The primary model proposed is the Medium-Chain Acyl-CoA Dehydrogenase (MCAD) knockout (KO) mouse, a well-established model for a common FAOD that results in the accumulation of medium-chain dicarboxylic acids and their derivatives.[1][2][3][4][5][6][7][8]
Animal Model Selection and Rationale
The MCAD knockout mouse is the recommended model for these studies. MCAD deficiency is an autosomal recessive disorder that impairs the initial step of mitochondrial β-oxidation of medium-chain fatty acids.[7] This blockage leads to the shunting of medium-chain fatty acids into the ω-oxidation pathway, resulting in the production and accumulation of dicarboxylic acids, including octanedioic acid and its hydroxylated derivatives like 3-hydroxyoctanedioic acid.[9][10][11] Consequently, levels of this compound are expected to be elevated in these animals, particularly under metabolic stress.
MCAD KO mice exhibit a biochemical and clinical phenotype that mirrors human MCAD deficiency, including dicarboxylic aciduria, fatty liver, hypoketotic hypoglycemia, and cold intolerance, especially when fasted.[1][2][4]
Experimental Design and Protocols
A robust experimental design to investigate the effects of altered this compound levels involves subjecting MCAD KO mice and wild-type (WT) littermate controls to metabolic stressors to induce the phenotype.
Logical Workflow for Investigating this compound Effects
Caption: Experimental workflow for studying altered this compound.
Protocol 1: Induction of Metabolic Stress in Mice
This protocol describes methods to induce metabolic stress, which is crucial for revealing the biochemical and physiological consequences of impaired fatty acid oxidation.
1.1. Fasting Protocol
-
Objective: To deplete glycogen (B147801) stores and force reliance on fatty acid oxidation for energy.
-
Procedure:
-
House mice individually to prevent coprophagy.
-
Remove food at the beginning of the dark cycle. Ensure free access to water.
-
A fasting period of 16-24 hours is typically sufficient to induce a metabolic challenge.[12][13]
-
Monitor mice regularly for signs of distress, especially MCAD KO mice, which are prone to hypoglycemia. Signs include lethargy, hypothermia, and seizures.[12]
-
1.2. Cold Exposure Protocol
-
Objective: To increase energy demand and further stress the fatty acid oxidation pathway.
-
Procedure:
-
After the initial fasting period, transfer individually housed mice to a cold environment (4-8°C).[8][14][15][16]
-
Maintain cold exposure for a period of 4-6 hours.
-
Continuously monitor the mice for signs of hypothermia (e.g., piloerection, shivering, and reduced activity). MCAD KO mice are particularly susceptible to cold intolerance.[17]
-
At the end of the exposure period, proceed immediately to sample collection.
-
Protocol 2: Sample Collection
2.1. Urine Collection
-
Objective: To analyze urinary organic acids.
-
Procedure:
-
Place mice in metabolic cages for the duration of the fasting and/or cold exposure period to collect urine.
-
Alternatively, gentle bladder palpation can be used to collect a spot urine sample at the time of sacrifice.
-
Immediately freeze urine samples at -80°C until analysis.
-
2.2. Blood Collection
-
Objective: To measure blood glucose, ketones, and plasma acylcarnitines.
-
Procedure:
-
At the endpoint of the experiment, collect a small blood sample from the tail vein for immediate glucose and ketone measurement using a handheld glucometer and ketone meter.[4][5][10][18][19]
-
For terminal blood collection, anesthetize the mouse and collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C.
-
2.3. Liver Tissue Collection
-
Objective: For metabolite analysis (acyl-CoAs) and histopathology.
-
Procedure:
-
Following terminal blood collection, perform a laparotomy to expose the liver.
-
To remove blood from the liver, perfuse the mouse transcardially with ice-cold saline.[14][20][21][22]
-
Excise the liver, weigh it, and immediately take a small piece for histopathology.
-
Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for metabolite analysis.[20]
-
Protocol 3: Analytical Methods
3.1. Quantification of this compound and Other Acyl-CoAs in Liver Tissue by LC-MS/MS
-
Objective: To measure the levels of the target metabolite and related acyl-CoA species.
-
Principle: This method involves the extraction of acyl-CoAs from liver tissue, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
-
Procedure:
-
Extraction:
-
Homogenize 50-100 mg of frozen liver tissue in a 2:1:0.8 (v/v/v) mixture of methanol:chloroform:water.
-
Centrifuge to separate the phases. The aqueous phase contains the acyl-CoAs.
-
Alternatively, use a solid-phase extraction (SPE) method for cleaner samples.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) or at a high pH with ammonium (B1175870) hydroxide (B78521) to improve retention and peak shape.
-
Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific transitions for this compound will need to be determined using a synthesized standard.
-
Quantify using a stable isotope-labeled internal standard.
-
-
3.2. Urinary Organic Acid Analysis by GC-MS
-
Objective: To assess the overall metabolic derangement by measuring dicarboxylic acids and other organic acids in urine.
-
Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified by gas chromatography-mass spectrometry.
-
Procedure:
-
Extraction:
-
Acidify a urine sample (normalized to creatinine (B1669602) concentration) with HCl.
-
Extract the organic acids with ethyl acetate (B1210297) or another suitable organic solvent.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatize the dried residue using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters.
-
-
GC-MS Analysis:
-
3.3. Histopathological Analysis of Liver
-
Objective: To assess the degree of hepatic steatosis (fatty liver).
-
Procedure (Oil Red O Staining):
-
Fix a small piece of liver in 10% neutral buffered formalin.
-
Cryoprotect the tissue in sucrose (B13894) solutions.
-
Prepare frozen sections (8-10 µm thick).
-
Stain the sections with Oil Red O solution, which stains neutral lipids red.
-
Counterstain with hematoxylin (B73222) to visualize nuclei (blue).
-
Image the sections using light microscopy to visualize and quantify lipid droplets.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Physiological Parameters
| Group | Blood Glucose (mg/dL) | Blood Ketones (mmol/L) | Liver Weight (g) |
| WT Control | |||
| MCAD KO Control | |||
| WT Fasted | |||
| MCAD KO Fasted | |||
| WT Fasted + Cold | |||
| MCAD KO Fasted + Cold |
Table 2: Liver Acyl-CoA Levels (nmol/g tissue)
| Group | This compound | Octanoyl-CoA | Hexanoyl-CoA |
| WT Control | |||
| MCAD KO Control | |||
| WT Fasted | |||
| MCAD KO Fasted | |||
| WT Fasted + Cold | |||
| MCAD KO Fasted + Cold |
Table 3: Urinary Organic Acid Excretion (µmol/mmol creatinine)
| Group | Adipic Acid | Suberic Acid | Sebacic Acid | 3-Hydroxyoctanedioic Acid |
| WT Control | ||||
| MCAD KO Control | ||||
| WT Fasted | ||||
| MCAD KO Fasted | ||||
| WT Fasted + Cold | ||||
| MCAD KO Fasted + Cold |
Signaling Pathway Visualization
The accumulation of this compound is a consequence of the blockage in mitochondrial β-oxidation and the subsequent upregulation of ω-oxidation.
Metabolic Pathway Leading to this compound Accumulation in MCAD Deficiency
Caption: Pathway of this compound accumulation in MCAD deficiency.
References
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Gene-Targeted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Medium-chain acyl-CoA dehydrogenase deficiency in gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 7. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]
- 9. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Ex Vivo Hepatic Perfusion Through the Portal Vein in Mouse [jove.com]
- 13. Mouse tissue collection [protocols.io]
- 14. buffalo.edu [buffalo.edu]
- 15. targetepigenomics.org [targetepigenomics.org]
- 16. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 17. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 20. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 21. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of (S)-3-hydroxyoctanedioyl-CoA and its Isomers
Welcome to the technical support center for the chromatographic separation of (S)-3-hydroxyoctanedioyl-CoA and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution or Co-elution of Isomers | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the solvent ratio or adding modifiers. For chiral separations, varying the concentration of additives like acids or bases can improve selectivity. |
| Incorrect column selection. | Ensure the use of a chiral stationary phase (CSP) specifically designed for separating stereoisomers. Polysaccharide-based columns are often effective.[1][2] | |
| Suboptimal temperature. | Use a column oven to maintain a consistent and optimized temperature, as temperature can significantly affect chiral recognition.[3][4] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing agent, such as trifluoroacetic acid for acidic compounds, to the mobile phase to block active sites.[3] |
| Column overload. | Reduce the sample concentration or injection volume.[3] | |
| Column degradation. | Flush the column with a strong solvent or replace it if performance does not improve.[3] | |
| Retention Time Drift | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure thorough mixing, especially for gradient elution.[3] |
| Insufficient column equilibration. | Increase the column equilibration time before each injection to ensure a stable baseline.[3][4] | |
| System leaks. | Check all fittings and connections for leaks, particularly between the injector, column, and detector.[3] | |
| Temperature fluctuations. | Maintain a stable column temperature using a column oven.[4][5] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system thoroughly.[3] |
| Column bleed. | Use high-quality columns and appropriate mobile phases to minimize stationary phase bleed.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its isomers?
A1: The primary challenges include:
-
Stereoisomers: The presence of chiral centers results in enantiomers that are chemically identical in a non-chiral environment, requiring specialized chiral separation techniques.[3]
-
Positional Isomers: The similar physicochemical properties of positional isomers can make them difficult to resolve using standard chromatographic methods.[3]
-
Compound Polarity and Stability: Acyl-CoA thioesters are polar and can be prone to degradation, which requires careful sample handling and optimized chromatographic conditions.[3]
-
Matrix Effects: Biological samples contain endogenous compounds that can interfere with the separation and detection of the target analytes.[3]
Q2: Which analytical techniques are most effective for the chiral separation of 3-hydroxyacyl-CoA isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most suitable techniques for chiral separation of these compounds.[3] Both methods can be coupled with mass spectrometry (MS) for sensitive and selective detection.[3]
Q3: How do I choose the right chiral stationary phase (CSP)?
A3: The selection of the CSP is critical and often requires screening multiple columns. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds.[2] The choice of mobile phase is also crucial and can significantly impact the separation.[6]
Q4: Can I use the same column for both normal-phase and reversed-phase separations?
A4: Some modern immobilized chiral columns are compatible with a wide range of solvents, allowing for use in both normal-phase and reversed-phase modes.[6] However, it is essential to consult the column manufacturer's guidelines to ensure compatibility and prevent damage to the stationary phase.
Q5: How can I improve the solubility of my sample for injection?
A5: Ideally, dissolve your sample in the mobile phase.[6][7] If solubility is an issue, you can use a stronger solvent, but be cautious as this can lead to peak distortion.[6] Ensure the injection solvent is miscible with the mobile phase to prevent sample precipitation on the column.[8]
Experimental Protocols
Sample Preparation from Biological Matrices (Solid-Phase Extraction)
This protocol describes a general method for extracting and purifying acyl-CoAs from biological samples prior to chromatographic analysis.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal standard
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Conditioning, Equilibration, Wash, and Elution Solvents
Procedure:
-
Condition the SPE cartridge by passing the Conditioning Solvent followed by the Equilibration Solvent.
-
Load the sample supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with the Wash Solvent to remove interfering substances.
-
Elute the acyl-CoAs with the Elution Solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for HPLC analysis.[9]
Chiral HPLC Method for Separation of 3-hydroxyoctanedioyl-CoA Isomers
This protocol is a starting point and may require optimization for your specific application. It is adapted from methods used for similar short-chain 3-hydroxyacyl-CoAs.[3]
Instrumentation and Columns:
-
HPLC system with a UV detector or Mass Spectrometer
-
Chiral Column (e.g., Polysaccharide-based CSP)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The exact ratio and buffer composition will need to be optimized. For chiral separations, small amounts of acidic or basic modifiers are often added. |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Column Temperature | 25°C (to be optimized) |
| Detection | UV at 260 nm (for the adenine (B156593) moiety of CoA) or MS |
| Injection Volume | 5 - 20 µL |
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the chromatogram and record the data.
-
Identify and quantify the peaks based on retention times and peak areas relative to standards.
Quantitative Data Summary
The following table provides an example of expected chromatographic data for the separation of this compound from its isomers. These values are illustrative and will vary depending on the specific experimental conditions.
| Isomer | Retention Time (minutes) | Resolution (Rs) |
| (R)-3-hydroxyoctanedioyl-CoA | 10.2 | - |
| This compound | 11.5 | > 1.5 |
| Other positional isomers | > 12.0 | > 1.5 |
Visualizations
Caption: Experimental workflow for the extraction and analysis of 3-hydroxyoctanedioyl-CoA isomers.
Caption: A logical approach to troubleshooting common chromatographic issues.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chiraltech.com [chiraltech.com]
- 7. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 8. ijsdr.org [ijsdr.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting low recovery of (S)-3-hydroxyoctanedioyl-CoA during solid-phase extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of (S)-3-hydroxyoctanedioyl-CoA during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
Q2: What are the main challenges in the solid-phase extraction of this compound?
This compound is a dicarboxylic acyl-CoA, meaning it has two carboxylic acid groups, making it a relatively polar and acidic molecule. These characteristics can present challenges during SPE, including:
-
Poor retention on reversed-phase sorbents: Due to its polarity, it may have a weak affinity for nonpolar stationary phases like C18 if the sample pH is not optimized.
-
Strong retention on anion-exchange sorbents: The two acidic groups can lead to very strong binding to anion-exchange resins, making complete elution difficult.
-
Analyte breakthrough: If the sorbent is not appropriate or the loading conditions are incorrect, the analyte may not be retained and will be lost in the loading fraction.[2][3]
-
Co-elution of interferences: Biological samples are complex, and compounds with similar properties can co-elute with the analyte of interest, interfering with downstream analysis.
Q3: What are the key steps in a solid-phase extraction protocol?
A typical SPE protocol consists of the following steps:
-
Conditioning: The sorbent is treated with a solvent to activate it.
-
Equilibration: The sorbent is prepared with a solution that mimics the sample matrix to ensure reproducible retention.
-
Sample Loading: The sample is passed through the sorbent, where the analyte is retained.
-
Washing: The sorbent is washed to remove unbound impurities.
-
Elution: The analyte is recovered from the sorbent using an appropriate elution solvent.
Each of these steps is critical and can be a source of low recovery if not optimized.[4]
Troubleshooting Guide for Low Recovery
Low recovery of this compound can be attributed to several factors throughout the SPE workflow. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Analyte is lost during the sample loading step (breakthrough).
| Potential Cause | Recommended Solution |
| Incorrect Sorbent Choice | This compound is a polar, acidic compound. A mixed-mode sorbent with both reversed-phase and anion-exchange properties, or a polymeric reversed-phase sorbent, may be more effective than a standard C18 sorbent.[5][6] |
| Inappropriate Sample pH | For reversed-phase SPE, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid groups to ensure they are protonated and less polar, thus enhancing retention.[7] |
| Sample Solvent is too Strong | If the sample is dissolved in a high percentage of organic solvent, it may not be retained on a reversed-phase sorbent. Dilute the sample with a weaker solvent (e.g., water or a low-percentage organic solvent) before loading.[8] |
| High Flow Rate | A high flow rate during sample loading can prevent the analyte from interacting sufficiently with the sorbent. Decrease the flow rate to allow for proper binding. A flow rate of approximately 1 mL/min is a good starting point.[9] |
| Sorbent Overload | Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough. Use a larger sorbent mass or dilute the sample if overload is suspected. As a general rule, the mass of all retained compounds should not exceed 5% of the sorbent mass for silica-based sorbents.[4] |
Problem 2: Analyte is lost during the wash step.
| Potential Cause | Recommended Solution |
| Wash Solvent is too Strong | The wash solvent may be strong enough to elute the analyte along with the impurities. Decrease the organic solvent percentage in the wash solution or use a weaker solvent.[3][8] |
| Incorrect pH of Wash Solvent | For reversed-phase SPE, maintain the acidic pH of the wash solvent to keep the analyte in its protonated, retained form.[7] |
Problem 3: Analyte is not completely eluted from the sorbent.
| Potential Cause | Recommended Solution |
| Elution Solvent is too Weak | The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent. Increase the strength of the elution solvent by increasing the percentage of organic solvent or by using a stronger organic solvent.[2][8] |
| Incorrect pH of Elution Solvent | For reversed-phase SPE, increasing the pH of the elution solvent (e.g., by adding a small amount of a basic modifier like ammonium (B1175870) hydroxide) will deprotonate the carboxylic acid groups, making the analyte more polar and easier to elute. For anion-exchange SPE, a high salt concentration or a significant change in pH is needed to displace the dually charged analyte. |
| Insufficient Elution Volume | The volume of the elution solvent may not be sufficient to elute the entire amount of bound analyte. Try eluting with multiple, smaller volumes of the elution solvent and combine the fractions.[6] |
| Secondary Interactions | The hydroxyl group of this compound can have secondary interactions with the sorbent. Adding a competitive molecule to the elution solvent or using a different sorbent chemistry may be necessary. |
Quantitative Data Summary
The recovery of acyl-CoAs can vary significantly depending on the specific molecule, the sample matrix, and the SPE protocol used. The following table summarizes reported recovery data for various acyl-CoAs to provide a general benchmark. Note: Specific recovery for this compound may differ.
| Acyl-CoA | Chain Length | SPE Sorbent | Reported Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl-silica | 83-90 | [10] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl-silica | 83-90 | [10] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl-silica | 83-90 | [10] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl-silica | 83-90 | [10] |
| Palmitoyl-CoA | Long (C16) | 2-(2-pyridyl)ethyl-silica | 83-90 | [10] |
| Various Long-Chain | C14-C22 | Oligonucleotide Purification Column | 70-80 | [4] |
Experimental Protocols
General Protocol for Solid-Phase Extraction of Acyl-CoAs from Biological Samples
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
SPE cartridges (e.g., polymeric reversed-phase or mixed-mode anion exchange)
-
Sample pre-treatment buffer (e.g., 0.1 M potassium phosphate (B84403), pH 6.7)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or sample pre-treatment buffer)
-
Wash solvent (e.g., water or a low percentage of organic solvent in water, pH adjusted)
-
Elution solvent (e.g., acetonitrile (B52724) or methanol (B129727) with a pH modifier)
-
Vacuum manifold or positive pressure processor
-
Collection tubes
Methodology:
-
Sample Pre-treatment:
-
Homogenize the tissue or cell sample in an ice-cold extraction solution (e.g., acetonitrile/isopropanol) followed by the addition of a potassium phosphate buffer.[10]
-
Centrifuge to pellet proteins and other debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Acidify the extract with glacial acetic acid before SPE.[10]
-
-
SPE Cartridge Conditioning:
-
Pass 1-2 cartridge volumes of conditioning solvent (e.g., methanol) through the cartridge. Do not let the sorbent dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1-2 cartridge volumes of equilibration solvent (e.g., water or buffer) through the cartridge. Ensure the pH of the equilibration solvent is similar to the acidified sample. Do not let the sorbent dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a low, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of a weak wash solvent to remove impurities. The wash solvent should be strong enough to remove interferences but not the analyte of interest.
-
-
Elution:
-
Elute the this compound with an appropriate elution solvent. For reversed-phase, this will typically be a high percentage of organic solvent, potentially with a basic modifier. For anion exchange, a high salt or high pH buffer is typically required. Collect the eluate.
-
-
Post-Elution:
-
Evaporate the elution solvent under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with your analytical method (e.g., LC-MS/MS).
-
Visualizations
Logical Workflow for Troubleshooting Low SPE Recovery
Caption: A flowchart to systematically troubleshoot low recovery in SPE.
Fatty Acid Beta-Oxidation Pathway
References
- 1. silicycle.com [silicycle.com]
- 2. aocs.org [aocs.org]
- 3. jackwestin.com [jackwestin.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. welch-us.com [welch-us.com]
- 7. Fatty acid beta oxidation | Abcam [abcam.com]
- 8. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
Optimization of collision energy for the fragmentation of (S)-3-hydroxyoctanedioyl-CoA in MS/MS.
Technical Support Center: MS/MS Analysis of (S)-3-hydroxyoctanedioyl-CoA
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing the collision energy for the fragmentation of this compound in tandem mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its MS/MS analysis important?
This compound is a dicarboxylic acid acyl-coenzyme A ester. Dicarboxylic acids are metabolites that can be indicative of metabolic disorders, particularly those related to fatty acid oxidation. Accurate detection and quantification via MS/MS are crucial for clinical diagnostics and metabolic research. The fragmentation of these molecules in a mass spectrometer provides structural information and enables the development of highly specific and sensitive quantitative assays.[1]
Q2: What is Collision-Induced Dissociation (CID) and why is optimizing collision energy (CE) critical?
Collision-Induced Dissociation (CID) is a technique used in tandem mass spectrometry to fragment selected ions.[2] Precursor ions are accelerated and collided with neutral gas molecules (like argon or nitrogen), causing them to break apart into smaller product ions.[2] Optimizing the collision energy is vital because the energy of this collision determines the fragmentation pattern.[3]
-
Too low CE: Insufficient fragmentation, weak product ion signals.
-
Too high CE: Excessive fragmentation, loss of characteristic product ions, and reduced signal intensity.
-
Optimal CE: Maximizes the signal of specific, information-rich product ions, which is essential for sensitivity and selectivity in quantitative methods like Multiple Reaction Monitoring (MRM).[4][5]
Q3: What are the expected precursor ions and general fragmentation patterns for this compound?
The fragmentation of this compound will be influenced by its composite structure: the 3-hydroxyoctanedioyl chain and the Coenzyme A (CoA) moiety.
-
Precursor Ion: In positive ion mode ESI, the protonated molecule [M+H]⁺ is the likely precursor. In negative ion mode, the deprotonated molecule [M-H]⁻ would be selected.
-
Fragmentation Patterns:
-
Neutral Losses: Expect losses of stable molecules like water (H₂O) from the hydroxyl group and CO₂ from the carboxyl groups.[6][7]
-
CoA Fragmentation: The large CoA moiety has characteristic fragmentation patterns, often involving cleavage at the phosphate (B84403) and pantetheine (B1680023) groups.
-
Chain Cleavage: The C8 dicarboxylic acid chain can undergo cleavages, particularly alpha-cleavage near the carbonyl groups.[8] In negative ion mode, dicarboxylic acids can exhibit characteristic decarboxylation.[1][6]
-
Troubleshooting Guide
Q1: I'm not seeing any significant fragmentation of my precursor ion. What should I check?
Answer: This indicates that the collision energy is likely too low or the collision process is inefficient.
-
Increase Collision Energy: Systematically increase the collision energy in small increments (e.g., 2-5 eV steps) to find the point where fragmentation begins.[7] A ramping experiment is the most effective way to determine the optimal range.[5]
-
Check Collision Gas Pressure: Ensure the collision gas (e.g., argon, nitrogen) pressure in the cell is within the manufacturer's recommended range. Insufficient pressure leads to poor fragmentation efficiency.[7]
-
Verify Instrument Tuning: Confirm that the mass spectrometer is properly tuned and calibrated. Poor ion transmission through the collision cell can prevent effective fragmentation.
Q2: My precursor ion signal is gone, and I only see very small fragment ions. What's wrong?
Answer: This is a classic sign of excessive fragmentation due to the collision energy being too high.
-
Reduce Collision Energy: Decrease the collision energy significantly and then gradually increase it to find the optimal point where both the precursor and key fragment ions are well-represented.
-
Consider Analyte Stability: Molecules like acyl-CoAs can be labile. Very high energies can shatter the molecule into small, non-specific fragments, losing the desired structural information.
Q3: The signal intensity for my fragment ions is low or inconsistent between runs. What are the possible causes?
Answer: Signal instability can stem from several factors related to the instrument, method, or sample.
-
Source Contamination: An unstable spray can result from a contaminated ion source. Regular cleaning is essential for consistent signal.[7]
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of your analyte, leading to inconsistent signal. Improve chromatographic separation to minimize this effect.[7]
-
Dwell Time: In MRM experiments, the dwell time (the time spent acquiring data for a specific transition) affects signal intensity. Longer dwell times can improve the signal-to-noise ratio, but this must be balanced with the need to adequately sample the chromatographic peak (ideally 10-15 data points across the peak).[9]
-
Instrument Parameters: Inconsistent collision gas pressure or fluctuating voltages in the collision cell can cause signal variability.
Q4: I observe many product ions. How do I select the best ones for a Multiple Reaction Monitoring (MRM) assay?
Answer: The goal is to choose transitions that are both sensitive and specific.
-
Perform a Product Ion Scan: Acquire a full scan MS/MS spectrum at the optimal collision energy to identify all major fragment ions.
-
Prioritize Intensity and Specificity: Select the most intense product ions that are also specific to your molecule. Unique fragments that are unlikely to be formed from background ions are ideal.
-
Choose a Quantifier and Qualifier: Typically, the most abundant and stable product ion is used for quantification (the "quantifier"). A second, less intense ion is monitored as a "qualifier" to confirm the analyte's identity.[7] The ratio of these two ions should be consistent across samples and standards.
-
Optimize CE for Each Transition: The optimal collision energy can differ for each product ion.[7] For maximum sensitivity in an MRM assay, perform a CE optimization for each selected precursor-to-product ion transition.
Experimental Protocol: Collision Energy Optimization
This protocol describes a standard method for optimizing collision energy for this compound using direct infusion and a triple quadrupole mass spectrometer.
1. Sample Preparation:
- Prepare a pure standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode) at a concentration that gives a stable and strong signal (e.g., 500 ng/mL).
2. Instrument Setup:
- Set up the mass spectrometer for direct infusion of the standard solution at a constant flow rate (e.g., 5-10 µL/min).
- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal of the [M+H]⁺ (or [M-H]⁻) precursor ion in a full scan (MS1) mode.
3. Precursor Ion Selection:
- Switch to product ion scan mode. Isolate the precursor ion of this compound in the first quadrupole (Q1).
4. Collision Energy Ramping Experiment:
- Create a method that systematically ramps the collision energy over a defined range while continuously acquiring product ion spectra. A typical range for a molecule of this size is 5 to 60 eV.[7]
- Set the instrument to acquire data in increments of 2-5 eV.
- Allow the infusion to stabilize before starting the data acquisition.
5. Data Analysis:
- Plot the intensity of each major product ion as a function of the collision energy.
- The optimal collision energy for a specific product ion is the value that yields the maximum signal intensity.
- Select the desired product ions for your MRM assay based on these optimization curves.
Data Presentation: Representative Collision Energy Optimization Results
The table below illustrates how to present the data from a CE optimization experiment for two hypothetical product ions of this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Optimal Collision Energy (eV) | Relative Intensity (%) |
| 894.25 [M+H]⁺ | 428.11 | CoA Fragment | 35 | 100 |
| 894.25 [M+H]⁺ | 201.07 | Acyl Chain Fragment | 42 | 65 |
| 892.23 [M-H]⁻ | 809.19 | [M-H-H₂O-CO₂]⁻ | 28 | 100 |
| 892.23 [M-H]⁻ | 183.08 | Acyl Chain Fragment | 34 | 72 |
Visualizations
Caption: Workflow for optimizing collision energy via direct infusion.
Caption: Relationship between collision energy and fragmentation outcome.
References
- 1. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 3. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. uab.edu [uab.edu]
Minimizing the degradation of (S)-3-hydroxyoctanedioyl-CoA during sample storage and handling.
Welcome to the technical support center for (S)-3-hydroxyoctanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during sample storage and handling. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a dicarboxylic acyl-CoA intermediate in fatty acid metabolism. Like other acyl-CoA thioesters, it is susceptible to degradation through hydrolysis of its high-energy thioester bond, as well as enzymatic cleavage.[1][2] Instability can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that cause the degradation of this compound?
A2: The primary factors contributing to the degradation of this compound are:
-
Temperature: Higher temperatures accelerate the rate of both chemical and enzymatic degradation.[3]
-
pH: The thioester bond is most stable in a slightly acidic to neutral pH range (approximately pH 4.5-7.0). Alkaline conditions promote hydrolysis.[1]
-
Enzymatic Activity: Endogenous enzymes such as thioesterases present in biological samples can rapidly hydrolyze acyl-CoAs.[4]
-
Oxidation: The thiol group and other parts of the molecule can be susceptible to oxidation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to molecular degradation and should be minimized.[5]
Q3: What are the general recommendations for storing this compound standards and samples?
A3: For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Store at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable.[4][6]
-
pH: If in solution, maintain a slightly acidic pH (e.g., by dissolving in a buffer of pH 4.5-6.0).
-
Format: Store as a lyophilized powder or in an organic solvent if possible. If an aqueous solution is necessary, prepare it fresh and use it promptly.
-
Aliquoting: Aliquot samples to avoid repeated freeze-thaw cycles.[7]
Q4: How should I handle biological samples to prevent the degradation of endogenous this compound?
A4: Proper handling of biological samples is critical. Key steps include:
-
Rapid Quenching: Immediately stop metabolic activity by flash-freezing the sample in liquid nitrogen.[8][9][10]
-
Cold Chain Maintenance: Keep the sample frozen at -80°C until extraction.
-
Efficient Extraction: Perform metabolite extraction at low temperatures and as quickly as possible. Use an acidic extraction buffer to inhibit enzymatic activity and stabilize the thioester bond.[11]
Troubleshooting Guides
Issue 1: Low or inconsistent recovery of this compound in my samples.
| Possible Cause | Troubleshooting Step |
| Degradation during sample collection and storage | Ensure rapid quenching of metabolic activity at the time of collection (e.g., flash-freezing in liquid nitrogen). Store samples at -80°C immediately after collection and avoid any periods at higher temperatures.[8][12] |
| Degradation during sample extraction | Perform all extraction steps on ice or at 4°C. Use a pre-chilled, acidic extraction solvent (e.g., acetonitrile/methanol (B129727)/water with a small amount of acetic or formic acid) to precipitate proteins and inhibit enzymatic activity.[11] |
| Repeated freeze-thaw cycles | Aliquot samples upon collection to avoid the need for repeated thawing of the entire sample.[7] |
| Inappropriate pH of buffers or solvents | Check the pH of all solutions used during extraction and analysis. Ensure they are in the optimal range for acyl-CoA stability (pH 4.5-7.0).[1] |
Issue 2: I observe unexpected peaks or a high background in my LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | The free acid (3-hydroxyoctanedioic acid) and Coenzyme A are common degradation products. Check for their presence in your chromatogram. Optimize sample handling to minimize hydrolysis as described above. |
| Enzymatic degradation during sample preparation | Incorporate broad-spectrum enzyme inhibitors (e.g., a protease and phosphatase inhibitor cocktail, and specific thioesterase inhibitors if available) into your extraction buffer. |
| Contamination from labware or reagents | Use high-purity, LC-MS grade solvents and reagents. Ensure all labware is thoroughly cleaned and rinsed to avoid contaminants. |
Data on this compound Stability
While specific quantitative data for the degradation of this compound is limited in the literature, the following tables provide representative stability data based on general principles for medium-chain acyl-CoAs and related molecules. Note: These values are illustrative and actual stability may vary depending on the specific sample matrix and conditions.
Table 1: Estimated Degradation of this compound in Aqueous Solution (pH 7.4) at Different Temperatures
| Storage Temperature | Estimated % Degradation after 24 hours | Estimated % Degradation after 7 days |
| 25°C (Room Temperature) | 30-50% | >90% |
| 4°C | 10-20% | 50-70% |
| -20°C | <5% | 10-25% |
| -80°C | <1% | <5% |
Table 2: Estimated Effect of pH on the Stability of this compound in Aqueous Solution at 4°C
| pH | Estimated Half-life |
| 4.0 | > 2 weeks |
| 7.0 | Several days |
| 9.0 | < 24 hours |
Table 3: Impact of Freeze-Thaw Cycles on this compound Integrity (Storage at -80°C)
| Number of Freeze-Thaw Cycles | Estimated % Degradation |
| 1 | < 2% |
| 3 | 5-10% |
| 5 | 15-25% |
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Cultured Cells
-
Cell Culture: Grow cells to the desired confluency.
-
Quenching:
-
Metabolite Extraction:
-
On dry ice, add 1 mL of pre-chilled (-80°C) extraction solvent (e.g., 80% methanol in water) to each dish.
-
Scrape the cells and transfer the cell lysate to a pre-chilled tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Storage: Store the extract at -80°C until analysis.
Protocol 2: Extraction of this compound from Tissue Samples
-
Tissue Collection: Excise the tissue of interest as quickly as possible.
-
Quenching: Immediately flash-freeze the tissue in liquid nitrogen.[8]
-
Homogenization:
-
Weigh the frozen tissue.
-
In a pre-chilled homogenizer, add the frozen tissue and a 3-5 fold volume of an ice-cold acidic extraction solvent (e.g., acetonitrile/isopropanol/water 3:3:2 with 0.1% formic acid).
-
Homogenize the tissue until a uniform consistency is achieved, keeping the sample on ice throughout the process.
-
-
Protein Precipitation and Clarification:
-
Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in water with 0.1% formic acid).
-
-
Analysis: Proceed with LC-MS/MS analysis or store at -80°C.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Major degradation pathways for this compound.
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organomation.com [organomation.com]
- 4. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
- 5. mdpi.com [mdpi.com]
- 6. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 7. metabolon.com [metabolon.com]
- 8. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 9. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]
Strategies to enhance the sensitivity of (S)-3-hydroxyoctanedioyl-CoA detection in limited sample volumes.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of (S)-3-hydroxyoctanedioyl-CoA detection in limited sample volumes.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in limited sample volumes?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying acyl-CoAs, including this compound.[1] This technique provides high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for the target analyte.[1]
Q2: How can I minimize the degradation of this compound in my samples?
A2: Acyl-CoAs are prone to hydrolysis, especially in alkaline aqueous solutions. To prevent degradation, it is crucial to keep samples on ice and process them quickly.[2] Sample preparation should be performed in an acidic buffer (e.g., pH 4.9) to maintain stability.[3]
Q3: What are the best extraction methods for acyl-CoAs from small sample volumes?
A3: For limited sample volumes, protein precipitation with an organic solvent like acetonitrile (B52724) or a combination of isopropanol (B130326) and acetonitrile is effective.[3][4] Another approach is to use 5-sulfosalicylic acid (SSA) for deproteinization, which can be followed by direct injection into the LC-MS/MS system, minimizing sample loss.[1]
Q4: Should I use an internal standard for quantification?
A4: Yes, using a stable isotope-labeled internal standard or an odd-chain acyl-CoA is highly recommended for accurate quantification. This helps to account for variability in extraction efficiency and matrix effects.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound and provides potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Sample Degradation: this compound is unstable. | Maintain samples at low temperatures and use an acidic buffer during extraction.[2] |
| Inefficient Extraction: Poor recovery from the sample matrix. | Optimize the extraction solvent and consider using a tissue homogenizer for better cell lysis.[3] | |
| Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the target analyte. | Improve chromatographic separation to resolve the analyte from interfering species.[1] Dilute the sample or use a more effective sample cleanup method like solid-phase extraction (SPE). | |
| Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy. | Optimize MS/MS parameters using a pure standard of this compound. | |
| High Background Noise | Contaminated Solvents or Glassware: Impurities in solvents or on glassware can introduce background noise. | Use high-purity LC-MS grade solvents and thoroughly clean all glassware. |
| Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample. | Implement a robust needle wash protocol in the autosampler and run blank injections between samples. | |
| Poor Peak Shape | Inappropriate Column Chemistry: The analytical column is not suitable for retaining and separating the analyte. | Use a C18 reversed-phase column. Consider a column with a smaller particle size (e.g., UPLC) for better resolution.[3] |
| Unsuitable Mobile Phase: The pH or composition of the mobile phase is not optimal. | Add an ion-pairing agent or a modifier like ammonium (B1175870) hydroxide (B78521) or formic acid to the mobile phase to improve peak shape.[3][5] | |
| Inconsistent Results | Variable Extraction Efficiency: Inconsistent sample preparation between replicates. | Use a consistent and well-documented extraction protocol. The use of an internal standard is critical to correct for this variability.[1] |
| Instrument Instability: Fluctuations in the LC or MS performance. | Perform regular instrument calibration and maintenance. Monitor system suitability by injecting a standard at the beginning, middle, and end of the sample queue. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for cell pellets or small tissue samples.
-
Sample Collection: Collect cell pellets or tissue samples and immediately freeze them in liquid nitrogen. Store at -80°C until extraction.
-
Extraction Solution Preparation: Prepare an extraction solution of acetonitrile:isopropanol:water (3:1:1 v/v/v). For every 1 mL of extraction solution, add a suitable amount of an internal standard (e.g., heptadecanoyl-CoA).[3]
-
Extraction:
-
To a frozen cell pellet or ~10 mg of tissue, add 200 µL of the ice-cold extraction solution.
-
Homogenize the sample on ice using a micro-pestle or a bead beater.
-
Vortex the homogenate for 5 minutes at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ions for this compound and the internal standard by infusing pure standards.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Quantitative Data Summary
The following table summarizes the reported limits of detection for acyl-CoAs using different sensitive methods.
| Method | Analyte | Limit of Detection (LOD) | Reference |
| HPLC with Fluorescence Detection | Acyl-CoA esters (C4 to C20) | 6 fmol | [6] |
| LC-MS/MS | Fatty Acyl-CoAs | Picogram range | [7] |
| Fluorimetric Assay | Fatty Acyl-CoAs | 0.3 µM | [8] |
Visualizations
Caption: Experimental workflow for sensitive detection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. duke-nus.edu.sg [duke-nus.edu.sg]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bioassaysys.com [bioassaysys.com]
Validation & Comparative
Validation of (S)-3-hydroxyoctanedioyl-CoA as a Diagnostic Marker for Fatty Acid Oxidation Defects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-3-hydroxyoctanedioyl-CoA and other established biomarkers for the diagnosis of fatty acid oxidation defects (FAODs), with a specific focus on long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency. The information presented is based on current scientific literature and is intended to inform diagnostic and research strategies.
Executive Summary
Fatty acid oxidation disorders are a group of inherited metabolic conditions that impair the body's ability to convert fat into energy. Accurate and timely diagnosis is critical for effective management and to prevent severe clinical outcomes. While a panel of acylcarnitines is routinely analyzed in newborn screening programs, the diagnostic utility of specific markers can vary between different FAODs. This guide critically evaluates the role of this compound (measured as its carnitine ester, C8-OH) in the context of LCHAD and MTP deficiencies, comparing its performance against established and emerging biomarkers.
Based on an extensive review of the current literature, This compound is not a primary or validated diagnostic marker for LCHAD or MTP deficiency . The key diagnostic indicators for these specific disorders are elevated levels of long-chain 3-hydroxyacylcarnitines.
Comparative Analysis of Diagnostic Markers
The following table summarizes the performance of key biomarkers in the diagnosis of LCHAD and MTP deficiencies.
| Biomarker | Description | Diagnostic Utility for LCHAD/MTP Deficiency | Supporting Data |
| Long-Chain 3-Hydroxyacylcarnitines (C16-OH, C18-OH, C18:1-OH) | 3-hydroxy derivatives of long-chain acylcarnitines | High. These are the primary and most reliable markers for LCHAD and MTP deficiencies.[1][2][3][4] | Consistently elevated in patients with LCHAD/MTP deficiency. Newborn screening programs primarily rely on the quantification of C16-OH and C18:1-OH.[1] |
| "HADHA Ratio" | A calculated ratio of (C16OH + C18OH + C18:1OH) / C0 (free carnitine) | High. A recent study suggests this ratio has high sensitivity and specificity for LCHAD/MTP deficiencies, potentially reducing false-negative results.[5][6][7] | A study involving 54 patients with confirmed LCHAD/MTP deficiency showed this ratio was significantly elevated in all affected individuals compared to controls and was not elevated in patients with VLCAD deficiency, indicating high specificity.[5][6][7] |
| This compound (as C8-OH acylcarnitine) | A medium-chain 3-hydroxyacylcarnitine | Low/Not Validated. There is no significant evidence in the reviewed literature to support its use as a primary diagnostic marker for LCHAD or MTP deficiency. | While elevated C8 acylcarnitine is a key marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, its specific elevation in LCHAD/MTP deficiency is not a consistent or primary finding.[4] During metabolic crises, a general, non-specific elevation of various medium-chain acylcarnitines can occur in several FAODs.[4] |
| Urine Organic Acids | Analysis of dicarboxylic and 3-hydroxydicarboxylic acids in urine | Moderate. Can be suggestive of LCHAD/MTP deficiency but may be normal when the patient is not acutely ill. | The presence of C6-C14 3-hydroxydicarboxylic aciduria is a characteristic finding in LCHAD deficiency.[4] |
Experimental Protocols
The primary method for the quantitative analysis of acylcarnitines in newborn screening and diagnostic follow-up is tandem mass spectrometry (MS/MS) .
Protocol: Acylcarnitine Analysis in Dried Blood Spots by Tandem Mass Spectrometry
1. Sample Preparation:
-
A 3.2 mm disc is punched from a dried blood spot on a Guthrie card.
-
The disc is placed into a well of a 96-well microtiter plate.
-
100 µL of a methanol (B129727) solution containing stable isotope-labeled internal standards for a panel of acylcarnitines is added to each well.
-
The plate is agitated for 30 minutes to extract the acylcarnitines.
-
The resulting extract is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.
-
The dried residue is reconstituted in a solvent suitable for injection into the mass spectrometer.
2. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Ionization Mode: Positive ion mode is typically used for the detection of acylcarnitines.
-
Scan Mode: Precursor ion scanning or multiple reaction monitoring (MRM) is employed. For precursor ion scanning, the mass spectrometer is set to detect all parent ions that fragment to a specific daughter ion characteristic of carnitine (m/z 85). In MRM mode, specific parent/daughter ion transitions for each acylcarnitine of interest are monitored.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the signal intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
3. Data Interpretation:
-
The acylcarnitine profile is reviewed for elevations in specific markers. For LCHAD/MTP deficiency, a significant increase in C16-OH, C18-OH, and C18:1-OH is the key diagnostic feature.[1][2]
-
Ratios of different acylcarnitines, such as the "HADHA ratio," are calculated to improve diagnostic accuracy.[5][6][7]
Visualizations
Biochemical Pathway of Long-Chain Fatty Acid β-Oxidation
References
- 1. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Metabolic Fates of (S)-3-Hydroxyoctanedioyl-CoA and Medium-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic processing of (S)-3-hydroxyoctanedioyl-CoA, a dicarboxylic acyl-CoA, with that of other conventional medium-chain acyl-CoAs (MCACs). Understanding the distinct metabolic pathways and efficiencies of these molecules is crucial for research into fatty acid oxidation disorders, drug development targeting metabolic pathways, and the study of cellular energy homeostasis. This document synthesizes experimental data to highlight the key differences in their catabolism.
Quantitative Comparison of Metabolic Efficiency
The metabolic fates of this compound and other MCACs are primarily dictated by the enzymatic machinery of mitochondrial and peroxisomal β-oxidation. A key differentiator is the substrate specificity of the enzymes within these pathways. Medium-chain acyl-CoA dehydrogenase (MCAD) is a critical enzyme in the mitochondrial β-oxidation of MCACs. Experimental data reveals a significant difference in MCAD's efficiency in processing dicarboxylic versus monocarboxylic acyl-CoAs.
| Substrate | Enzyme | Relative Activity (%) | Primary Metabolic Pathway | Key Products | Reference |
| Octanoyl-CoA (C8-CoA) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 100% (Preferred Substrate) | Mitochondrial β-oxidation | Acetyl-CoA, NADH, FADH₂ | [1] |
| Dodecanedioyl-CoA (DC₁₂-CoA) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 28% | Mitochondrial & Peroxisomal β-oxidation | Acetyl-CoA, Succinyl-CoA | [1] |
Metabolic Pathways: A Visual Comparison
The catabolism of this compound involves both mitochondrial and peroxisomal pathways, a key distinction from typical MCACs which are primarily metabolized in the mitochondria.
References
Comparative study of (S)-3-hydroxyoctanedioyl-CoA metabolism in different species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic pathways involving (S)-3-hydroxyoctanedioyl-CoA, a dicarboxylic acyl-CoA intermediate, across different biological systems. Understanding the species-specific differences in the metabolism of this molecule is crucial for various fields, including drug development, toxicology, and metabolic engineering. This document summarizes the key enzymes and pathways, presents available quantitative data, and provides detailed experimental protocols for further investigation.
Metabolic Pathways of this compound
This compound is an intermediate in the β-oxidation of octanedioic acid, a C8 dicarboxylic acid. Dicarboxylic acids are metabolized in both mammals and lower organisms, primarily to remove potentially toxic lipid species and as a source of energy. The primary site for the β-oxidation of dicarboxylic acids is the peroxisome in mammals and yeast, while bacteria utilize their standard β-oxidation pathways.
Mammalian Metabolism
In mammals, the breakdown of dicarboxylic acids, including octanedioic acid, predominantly occurs in peroxisomes.[1] The process involves a series of enzymatic reactions analogous to the β-oxidation of fatty acids. The key enzymes involved in the metabolism of dicarboxylic acyl-CoAs have been identified in humans and rats.[2][3]
The metabolic pathway for this compound in mammalian peroxisomes is as follows:
Yeast Metabolism
In the yeast Saccharomyces cerevisiae, fatty acid and dicarboxylic acid β-oxidation occurs exclusively in peroxisomes.[4][5] The enzymatic machinery is similar to that in mammals, although with some differences in enzyme structure and substrate specificity.
The metabolic pathway in yeast is visualized as follows:
Bacterial Metabolism
Bacteria such as Pseudomonas species are known to catabolize dicarboxylic acids.[6][7] The metabolism occurs via the standard β-oxidation pathway, which is generally located in the cytoplasm.
The bacterial metabolic pathway is outlined below:
Comparative Enzyme Data
The following table summarizes the key enzymes involved in the metabolism of this compound in different species. Direct kinetic data for this specific substrate is limited in the literature; therefore, data for closely related substrates are included where available.
| Enzyme | Species | Subcellular Location | Gene Name (if known) | Substrate(s) | Km | Vmax | Reference(s) |
| Acyl-CoA Oxidase | Homo sapiens | Peroxisome | ACOX1 | Dicarboxylyl-CoAs | N/A | N/A | [2] |
| Rattus norvegicus | Peroxisome | Acox1 | Short-chain dicarboxylyl-CoAs | N/A | N/A | [8] | |
| Saccharomyces cerevisiae | Peroxisome | POX1 | Acyl-CoAs | N/A | N/A | [4] | |
| L-Bifunctional Protein | Homo sapiens | Peroxisome | EHHADH | 2-enoyl-CoAs, 3-hydroxyacyl-CoAs | N/A | N/A | [2] |
| D-Bifunctional Protein | Homo sapiens | Peroxisome | HSD17B4 | 2-enoyl-CoAs, 3-hydroxyacyl-CoAs | N/A | N/A | [2] |
| Multifunctional Enzyme | Saccharomyces cerevisiae | Peroxisome | FOX2 | 2-enoyl-CoAs, 3-hydroxyacyl-CoAs | N/A | N/A | [4] |
| 3-Hydroxyacyl-CoA Dehydrogenase | Pseudomonas aeruginosa | Cytoplasm | N/A | 3-hydroxyacyl-CoAs | N/A | N/A | [7] |
| Peroxisomal Thiolase | Homo sapiens | Peroxisome | ACAA1 | 3-ketoacyl-CoAs | N/A | N/A | [2] |
| 3-Ketoacyl-CoA Thiolase | Saccharomyces cerevisiae | Peroxisome | POT1 | 3-ketoacyl-CoAs | N/A | N/A | [4] |
| Thiolase | Pseudomonas aeruginosa | Cytoplasm | N/A | 3-ketoacyl-CoAs | N/A | N/A | [7] |
N/A: Not available in the reviewed literature for this compound or closely related C8-dicarboxylic acyl-CoAs.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the metabolism of this compound.
Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
This compound (substrate)
-
NAD+ (cofactor)
-
Tricine or Tris-HCl buffer (pH 8.5-9.5)
-
Enzyme source (e.g., purified enzyme, cell lysate, mitochondrial or peroxisomal fraction)
Procedure:
-
Prepare a reaction mixture containing buffer, NAD+, and the enzyme source in a cuvette.
-
Incubate the mixture for 5 minutes at the desired temperature (e.g., 30°C or 37°C) to allow for temperature equilibration.
-
Initiate the reaction by adding this compound to the cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes, ensuring the reaction rate is linear.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
In Vitro Fatty Acid Oxidation Assay
This assay measures the rate of β-oxidation of a radiolabeled dicarboxylic acid substrate in isolated organelles or cell homogenates.[9][10]
Materials:
-
Radiolabeled substrate (e.g., [1-14C]octanedioic acid)
-
Biological sample (isolated peroxisomes, mitochondria, or cell homogenate)
-
Reaction buffer containing ATP, CoA, NAD+, and other necessary cofactors
-
Perchloric acid or other stopping reagent
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the biological sample.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate for a specific time period (e.g., 15-60 minutes).
-
Stop the reaction by adding a stopping reagent like perchloric acid.
-
Centrifuge the samples to precipitate proteins.
-
Separate the acid-soluble products (which include acetyl-CoA and other short-chain acyl-CoAs) from the unreacted substrate in the supernatant. This can be achieved by various methods, such as ion-exchange chromatography or differential precipitation.
-
Measure the radioactivity in the acid-soluble fraction using a scintillation counter.
-
Calculate the rate of β-oxidation based on the amount of radioactivity incorporated into the acid-soluble products per unit of time and protein concentration.
Conclusion
The metabolism of this compound, an intermediate in dicarboxylic acid β-oxidation, is a conserved process across different species, primarily occurring in peroxisomes in eukaryotes and in the cytoplasm of prokaryotes. While the overall pathway is similar, species-specific differences in enzyme isoforms, substrate specificities, and kinetic parameters likely exist. The provided experimental protocols offer a framework for further investigation into these differences, which is essential for advancing our understanding of lipid metabolism and its implications in health and disease. Further research is needed to elucidate the specific kinetic properties of the enzymes involved in the metabolism of C8 dicarboxylic acids across a wider range of species.
References
- 1. Identification of a Substrate-binding Site in a Peroxisomal β-Oxidation Enzyme by Photoaffinity Labeling with a Novel Palmitoyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 8. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 9. Peroxisomal β‐oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions | The EMBO Journal [link.springer.com]
- 10. researchgate.net [researchgate.net]
Validating the Biological Effects of Synthetic (S)-3-Hydroxyoctanedioyl-CoA: A Comparative Guide for Cellular Models
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the biological effects of synthetic (S)-3-hydroxyoctanedioyl-CoA in cellular models. Due to a lack of direct comparative studies on this specific synthetic molecule, this guide outlines a comprehensive validation strategy, including potential alternatives for comparison and detailed experimental protocols.
This compound is a medium-chain dicarboxylic acyl-CoA, an intermediate in the ω-oxidation pathway of fatty acids. Dicarboxylic acids and their CoA esters are emerging as important molecules in cellular metabolism and signaling, with potential therapeutic applications. The validation of synthetic versions of these molecules is crucial for advancing research in metabolic diseases.
Comparative Framework
To objectively assess the biological activity of synthetic this compound, its effects should be compared against relevant controls and alternative molecules.
| Compound/Condition | Rationale for Comparison | Key Parameters to Measure |
| Vehicle Control | Establishes the baseline cellular response in the absence of the test compound. | Cell viability, basal signaling pathway activity, metabolic rates. |
| Endogenous this compound | Comparison to the naturally occurring molecule to assess bio-equivalence. | Intracellular concentration, activation of downstream targets. |
| Octanedioyl-CoA | A related dicarboxylic acyl-CoA to determine the specificity of the 3-hydroxy group's effect. | Comparative potency in cellular assays. |
| Palmitoyl-CoA | A long-chain monocarboxylic acyl-CoA to differentiate the effects of dicarboxylic versus monocarboxylic fatty acid metabolism. | Substrate utilization, activation of distinct signaling pathways. |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results.
Quantification of Intracellular Acyl-CoA Levels by LC-MS/MS
This protocol allows for the precise measurement of this compound and other acyl-CoA species within cell lysates.
a. Sample Preparation:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, scrape them in ice-cold 10% (w/v) trichloroacetic acid. For suspension cells, pellet and resuspend in the same solution.
-
Sonicate the samples briefly to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Collect the supernatant containing the acyl-CoAs.
b. LC-MS/MS Analysis:
-
Employ a high-resolution liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Use a C18 reversed-phase column for separation.
-
Establish a gradient elution method, for example, using a mobile phase of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.
-
Perform quantification using selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) in positive electrospray ionization mode.[1]
-
Use stable isotope-labeled internal standards for accurate quantification.
Cellular Viability and Proliferation Assays
To assess the cytotoxic or proliferative effects of synthetic this compound.
a. MTS/MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of synthetic this compound and controls for the desired duration (e.g., 24, 48, 72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
b. BrdU Incorporation Assay:
-
Follow the same initial steps as the MTS/MTT assay.
-
During the final hours of treatment, add BrdU to the culture medium.
-
Fix, permeabilize, and stain the cells with an anti-BrdU antibody conjugated to a fluorescent dye.
-
Quantify cell proliferation by measuring the fluorescence intensity.
Western Blotting for Signaling Pathway Analysis
To investigate the impact of synthetic this compound on key signaling proteins.
-
Treat cells with the synthetic compound for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total AMPK, PPARα).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Gene Expression Analysis by qRT-PCR
To measure changes in the transcription of target genes.
-
Treat cells as described for Western blotting.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA from the RNA templates.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for target genes involved in fatty acid metabolism and signaling (e.g., CPT1, ACOX1).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH, β-actin).
Visualizing Cellular Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and hypothesized signaling pathways.
Caption: Experimental workflow for validating the biological effects of synthetic this compound.
Hypothesized Signaling Pathways
Based on the known roles of fatty acid metabolism, synthetic this compound is hypothesized to influence key metabolic signaling pathways.
1. AMPK Signaling Pathway:
As an intermediate of fatty acid oxidation, this compound may influence the cellular energy status, potentially leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism.
Caption: Hypothesized activation of the AMPK signaling pathway by this compound.
2. PPARα Signaling Pathway:
Acyl-CoAs are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs). This compound may act as a ligand for PPARα, a key transcriptional regulator of genes involved in fatty acid catabolism.
Caption: Hypothesized activation of the PPARα signaling pathway by this compound.
By following this comprehensive validation framework, researchers can systematically investigate the biological effects of synthetic this compound and build a robust dataset for comparison with other metabolic modulators. This structured approach will facilitate a clearer understanding of its potential role in cellular metabolism and its viability as a tool for research and therapeutic development.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (S)-3-hydroxyoctanedioyl-CoA
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical waste is paramount for laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the effective disposal of (S)-3-hydroxyoctanedioyl-CoA, a dicarboxylic acid and Coenzyme A derivative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult your institution's specific Safety Data Sheets (SDS) and chemical hygiene plan. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.
This compound is an organic acid and should be handled as hazardous chemical waste. Proper segregation from other waste streams is crucial to prevent dangerous chemical reactions.
Key Segregation Practices :
-
Do not mix with bases : Keep separate from alkaline solutions to avoid exothermic neutralization reactions.[1]
-
Do not mix with oxidizing agents : Store away from strong oxidizers to prevent potential violent reactions.[1]
-
Do not mix with inorganic acids : Organic and inorganic acids should generally be stored in separate containers.[2]
-
Aqueous vs. Organic Waste : Collect aqueous solutions of this acid separately from halogenated or non-halogenated organic solvent waste.[1]
Disposal Procedures
There are two primary methods for the disposal of this compound: collection by a certified hazardous waste management service or in-lab neutralization for low-concentration aqueous solutions, contingent upon institutional and local regulations.
Method 1: Professional Hazardous Waste Disposal (Recommended)
This is the safest and most highly recommended method for disposing of organic acid waste.
Step-by-Step Protocol :
-
Container Selection : Use a dedicated, properly labeled, and chemically resistant waste container.
-
Labeling : Clearly label the container as "Hazardous Waste," and specify the contents, including "this compound" and its approximate concentration.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arranging Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a certified hazardous waste disposal service.
Method 2: In-Lab Neutralization (For Dilute Aqueous Solutions Only)
This method should only be employed for low-concentration aqueous solutions and if explicitly permitted by your institution and local regulations. Concentrated solutions must be diluted to less than 10% before neutralization.[3][4][5]
Experimental Protocol for Neutralization :
-
Preparation : Perform the entire procedure in a certified chemical fume hood. Ensure a spill kit is readily accessible.
-
Dilution (if necessary) : For concentrated solutions, slowly add the acidic solution to a large volume of cold water (at least a 1:10 ratio) with constant stirring. Never add water to acid .[4]
-
Neutralization : While stirring the diluted acidic solution, slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, until the pH of the solution is between 5.0 and 9.0.[4][5] Use pH paper or a calibrated pH meter to monitor the pH.
-
Disposal : Once neutralized, the solution can be flushed down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[5]
-
Record Keeping : Document the neutralization procedure, including the date, amount of chemical neutralized, and final pH, in your laboratory records.
Data Presentation
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste (Organic Acid) | [1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| Incompatible Materials | Bases, oxidizing agents, inorganic acids | [1][2] |
| Recommended Disposal | Certified Hazardous Waste Management Service | [1] |
| In-Lab Neutralization pH | Between 5.0 and 9.0 | [4][5] |
| Dilution for Concentrated Acid | Dilute to <10% in water before neutralization | [3][5] |
Visualized Workflows
Below are diagrams illustrating the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Caption: Step-by-step in-lab neutralization workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. epfl.ch [epfl.ch]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling (S)-3-hydroxyoctanedioyl-CoA
Personal Protective Equipment (PPE)
When working with (S)-3-hydroxyoctanedioyl-CoA, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[1][2]
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[1] A face shield may be necessary if there is a significant splash risk.[3] | Protects eyes from potential splashes or aerosols.[1][2] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[1] Consider double-gloving for added protection.[1] Gloves should be changed frequently.[4] | Prevents direct skin contact with the reagent.[1][4] |
| Body Protection | A lab coat is mandatory to protect skin and clothing from spills.[1][2][4] | Provides a removable barrier in case of a spill. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[1] | Protects feet from spills and falling objects. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area. If aerosols may be generated, work in a fume hood or use a respirator.[5] | Protects against inhalation of any fine powders or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent contamination or accidental exposure.
Handling Protocol:
-
Preparation : Before handling, ensure you have read and understood the general safety guidelines for laboratory reagents.[6] All necessary PPE should be readily available and worn correctly.
-
Work Area : Conduct all work in a clean, designated area, such as a laboratory bench or a fume hood if there is a risk of aerosol formation.[4]
-
Dispensing : Use clean, calibrated equipment such as micropipettes with disposable tips to handle the substance.[4] Avoid creating dust or aerosols.
-
Cross-Contamination : To prevent cross-contamination, use separate, clearly labeled equipment for each reagent.[4]
-
After Handling : Once the procedure is complete, securely seal the container.[7] Wash hands thoroughly with soap and water after removing gloves.[8][6]
Storage Protocol:
-
Temperature : Store this compound according to the manufacturer's instructions, which typically involves refrigeration or freezing to maintain its stability.
-
Container : Keep the container tightly sealed to prevent moisture and air exposure.[7]
-
Labeling : Ensure the container is clearly labeled with the chemical name, concentration, date received, and any hazard warnings.[6][7]
-
Location : Store in a designated, well-ventilated area away from incompatible chemicals.[3][7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation : Dispose of unused this compound and any contaminated materials (e.g., pipette tips, gloves) in a designated chemical waste container. Do not mix with general laboratory trash.
-
Labeling : The waste container must be clearly labeled with its contents.
-
Collection : Follow your institution's specific procedures for the collection and disposal of chemical waste. Do not pour chemical waste down the drain.[6]
-
Empty Containers : Empty containers should be rinsed and disposed of according to institutional guidelines.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. shahandassociates.co.in [shahandassociates.co.in]
- 7. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 8. artsci.usu.edu [artsci.usu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
